molecular formula C7H4BrClO2 B058262 2-Bromo-6-chlorobenzoic acid CAS No. 93224-85-2

2-Bromo-6-chlorobenzoic acid

Cat. No.: B058262
CAS No.: 93224-85-2
M. Wt: 235.46 g/mol
InChI Key: URGXUQODOUMRFP-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorobenzoic acid is a versatile and high-value benzoic acid derivative strategically functionalized with halogen substituents at the 2- and 6- positions. This specific substitution pattern makes it an exceptionally useful building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key precursor for the synthesis of complex molecules, particularly in pharmaceutical development where it serves as a core scaffold for creating active pharmaceutical ingredients (APIs) and bioactive compounds. The bromine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the facile introduction of diverse carbon-based fragments. Simultaneously, the chlorine atom offers a distinct, often more stable, site for further functionalization via nucleophilic aromatic substitution or a second, orthogonal cross-coupling step, providing researchers with sequential and selective reaction pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-chlorobenzoic acid
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InChI

InChI=1S/C7H4BrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXUQODOUMRFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275018
Record name 2-bromo-6-chlorobenzoic acid
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Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

93224-85-2
Record name 93224-85-2
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Record name 2-bromo-6-chlorobenzoic acid
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Record name 2-Bromo-6-chlorobenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-6-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in chemical synthesis and drug discovery. The information is presented to support research and development activities by providing key data and outlining relevant experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₄BrClO₂[1][2]
Molecular Weight 235.46 g/mol [3][4]
CAS Number 93224-85-2[1][2]
Appearance White to off-white powder or crystals[1][5][6]
Melting Point 144-152 °C[1][5][6]
Boiling Point (Predicted) 315.9 ± 27.0 °C at 760 mmHg[5][6]
Density (Predicted) 1.8 ± 0.1 g/cm³[5]
pKa (Predicted) 1.62 ± 0.10[5][6]
LogP (Predicted) 2.24
Solubility Slightly soluble in Chloroform and Ethyl Acetate[5][6]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for verifying data and conducting further research. Below are generalized protocols for measuring the melting point, pKa, and solubility of a solid organic acid like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 1-2 mm.[1][2]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater. The capillary is positioned adjacent to a calibrated thermometer.[1]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[7] For pure compounds, this range is typically narrow (0.5-1.0 °C).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.[8]

Methodology:

  • Solution Preparation: A known concentration of this compound is prepared by dissolving an accurately weighed sample in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol due to its limited aqueous solubility.[8] A standardized solution of a strong base, such as 0.1 M NaOH, is prepared.[9]

  • Titration Setup: The acid solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution. The titrator is filled with the standardized NaOH solution.[9]

  • Titration: The NaOH solution is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[10] This corresponds to the point on the curve where pH = pKa according to the Henderson-Hasselbalch equation.[10]

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for designing reaction conditions, purification methods, and formulation strategies.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, chloroform, hexane) are selected.[11]

  • Sample Preparation: A small, accurately weighed amount (e.g., 25 mg) of this compound is placed into separate test tubes.[3][12]

  • Solvent Addition and Equilibration: A specific volume of each solvent (e.g., 1 mL) is added to the respective test tubes. The tubes are then agitated (e.g., shaken or vortexed) for a set period (e.g., 60 seconds) to facilitate dissolution.[11]

  • Observation: The solubility is determined by visual inspection. The compound is classified as soluble if it completely dissolves, partially soluble if some solid remains, and insoluble if no significant dissolution is observed.[11] For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved solid can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Synthesis Workflow

The synthesis of this compound typically involves the electrophilic bromination of 2-chlorobenzoic acid. A general workflow for this process is outlined below.

Synthesis_Workflow reactant 2-Chlorobenzoic Acid reaction_step Electrophilic Aromatic Substitution (Bromination) reactant->reaction_step reagents Brominating Agent (e.g., NBS or Br₂) + Catalyst (optional) reagents->reaction_step workup Reaction Quench & Extraction reaction_step->workup purification Purification (e.g., Recrystallization) workup->purification product 2-Bromo-6-chlorobenzoic Acid purification->product

Caption: Generalized workflow for the synthesis of this compound.

General Synthesis Protocol:

  • Reaction Setup: 2-Chlorobenzoic acid is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction flask.[5]

  • Addition of Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, is added to the solution.[13] A catalyst, such as iron(III) bromide or a mixture of zinc dust and iodine, may also be added to facilitate the reaction.[5]

  • Reaction: The reaction mixture is stirred, often with heating, for a specified period to allow the electrophilic aromatic substitution to proceed.[5]

  • Work-up: Upon completion, the reaction is quenched, for example, by adding water. The product is then extracted into an organic solvent.[14]

  • Purification: The crude product is purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent is a common method for purifying solid benzoic acid derivatives.[14][15]

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available information regarding the specific signaling pathways modulated by this compound or its detailed biological activity. Further research is required to elucidate its potential roles in biological systems.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further investigation and application of this compound in scientific and developmental contexts.

References

An In-depth Technical Guide to 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-chlorobenzoic acid, a key chemical intermediate in various synthetic applications, particularly in the pharmaceutical industry. This document outlines its chemical identity, properties, plausible synthetic routes, and its role in medicinal chemistry.

Chemical Identity and Structure

This compound is a disubstituted benzoic acid derivative with the chemical formula C₇H₄BrClO₂. Its unique substitution pattern, with a bromine and a chlorine atom ortho to the carboxylic acid group, imparts specific reactivity and makes it a valuable building block in organic synthesis.

CAS Number: 93224-85-2[1][2][3]

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₇H₄BrClO₂[2][4][5]
Molecular Weight 235.46 g/mol [5][6]
Appearance White to off-white crystalline powder
Melting Point 148-152 °C[2]
Boiling Point 315.9 ± 27.0 °C (Predicted)[2]
Density 1.809 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
InChI Key URGXUQODOUMRFP-UHFFFAOYSA-N[5][7]
SMILES C1=CC(=C(C(=C1)Br)C(=O)O)Cl

Synthesis and Experimental Protocols

A potential synthetic pathway is the oxidation of 2-bromo-6-chlorotoluene. This common precursor can be oxidized to the corresponding benzoic acid using strong oxidizing agents.

Plausible Experimental Protocol: Oxidation of 2-Bromo-6-chlorotoluene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-bromo-6-chlorotoluene and a suitable solvent such as pyridine or a mixture of t-butanol and water.

  • Oxidation: While stirring, heat the mixture to reflux. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), in water through the dropping funnel. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The excess potassium permanganate can be destroyed by the addition of a reducing agent like sodium bisulfite until the purple color disappears. The manganese dioxide precipitate is then removed by filtration.

  • Isolation and Purification: The filtrate is acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic, leading to the precipitation of this compound. The crude product can be collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

G Start 2-Bromo-6-chlorotoluene Oxidation Oxidation (e.g., KMnO4, reflux) Start->Oxidation 1. Workup Acidic Work-up (Filtration, Acidification) Oxidation->Workup 2. Purification Purification (Recrystallization) Workup->Purification 3. End This compound Purification->End 4.

Caption: Plausible synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[8] Its dual halogenation and carboxylic acid functionality allow for a variety of chemical transformations, making it a valuable building block for creating diverse chemical libraries for drug discovery.

While specific drugs synthesized directly from this compound are not prominently documented, its isomer, 5-bromo-2-chlorobenzoic acid, is a well-established key intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used in the treatment of type 2 diabetes.[9][10] The structural motifs present in this compound are of significant interest to medicinal chemists for the development of novel therapeutic agents, potentially in areas such as anti-inflammatory drugs.[8]

The strategic placement of the bromo, chloro, and carboxylic acid groups allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), amidation, and esterification. This enables the construction of complex molecular architectures with potential biological activity.

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Amidation A->C D Esterification A->D E Diverse Chemical Library B->E C->E D->E F Drug Discovery & Development E->F

Caption: Role of this compound in drug discovery.

References

Synthesis of 2-Bromo-6-chlorobenzoic acid from salicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthesis for 2-Bromo-6-chlorobenzoic acid, a valuable building block in pharmaceutical and fine chemical manufacturing. Due to the lack of a direct, documented synthetic route from salicylic acid, this guide details a more feasible pathway commencing with the commercially available starting material, 2-chloro-6-methylaniline. The proposed synthesis involves a six-step sequence: acetylation of the starting material, followed by electrophilic bromination, deprotection, diazotization, a Sandmeyer cyanation reaction, and concluding with the hydrolysis of the resulting nitrile. This document provides detailed, adaptable experimental protocols for each stage, quantitative data in tabular format for clarity, and visual representations of the synthetic workflow to aid in laboratory implementation. This guide is intended for an audience with expertise in organic synthesis and assumes familiarity with standard laboratory techniques and safety protocols.

Introduction

This compound is a halogenated aromatic carboxylic acid with significant potential as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The specific arrangement of the bromo, chloro, and carboxylic acid functionalities on the benzene ring offers a unique platform for further chemical modification. This guide provides a comprehensive overview of a plausible synthetic route to this target molecule, developed from established chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a six-step sequence, starting from 2-chloro-6-methylaniline. This pathway is designed to control the regioselectivity of the halogenation and to introduce the carboxylic acid functionality in a controlled manner.

Synthetic_Pathway A 2-Chloro-6-methylaniline B N-(2-Chloro-6-methylphenyl)acetamide A->B Step 1: Acetylation C N-(3-Bromo-2-chloro-6-methylphenyl)acetamide B->C Step 2: Bromination D 3-Bromo-2-chloro-6-methylaniline C->D Step 3: Deprotection E 2-Bromo-6-chloro-3-methylbenzonitrile D->E Steps 4 & 5: Diazotization & Sandmeyer Cyanation F This compound E->F Step 6: Hydrolysis

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from general procedures for similar transformations and may require optimization for this specific synthetic sequence.

Step 1: Acetylation of 2-Chloro-6-methylaniline

This step protects the amino group to prevent side reactions during bromination and to control the regioselectivity of the electrophilic substitution.

Reaction: 2-Chloro-6-methylaniline + Acetic Anhydride → N-(2-Chloro-6-methylphenyl)acetamide

Procedure: Adapted from a general procedure for aniline acetylation[1].

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.0706 mol) of 2-chloro-6-methylaniline in 100 mL of water.

  • Slowly add 6.0 mL of concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of 11.6 g of sodium acetate in 50 mL of water.

  • To the aniline hydrochloride solution, add 7.9 mL (0.0847 mol) of acetic anhydride with vigorous stirring.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
2-Chloro-6-methylaniline141.6010.00.0706
Acetic Anhydride102.098.65 (7.9 mL)0.0847
Sodium Acetate82.0311.60.141
Concentrated Hydrochloric Acid36.46~7.2 (6.0 mL)~0.197
Water18.02150 mL-
Product MW ( g/mol ) Theoretical Yield (g)
N-(2-Chloro-6-methylphenyl)acetamide183.6412.97

Table 1: Reagents for the Acetylation of 2-Chloro-6-methylaniline.

Step 2: Bromination of N-(2-Chloro-6-methylphenyl)acetamide

Electrophilic aromatic substitution to introduce the bromine atom. The acetylamino and methyl groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing. The expected major product is the 3-bromo isomer due to steric hindrance at the other positions.

Reaction: N-(2-Chloro-6-methylphenyl)acetamide + Br₂ → N-(3-Bromo-2-chloro-6-methylphenyl)acetamide

Procedure: Adapted from a procedure for the bromination of p-nitrotoluene[2].

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place 10.0 g (0.0544 mol) of N-(2-chloro-6-methylphenyl)acetamide and 0.1 g of iron powder.

  • Heat the mixture to 75-80 °C in a water bath.

  • With vigorous stirring, add 3.0 mL (0.0588 mol) of bromine dropwise over 30 minutes.

  • Maintain the temperature and stirring for an additional 1.5 hours after the addition is complete.

  • Pour the reaction mixture into 100 mL of ice-cold 10% sodium hydroxide solution with stirring.

  • Isolate the solid product by filtration, wash with water, and purify by recrystallization from ethanol.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
N-(2-Chloro-6-methylphenyl)acetamide183.6410.00.0544
Bromine159.819.4 (3.0 mL)0.0588
Iron Powder55.850.1-
Product MW ( g/mol ) Theoretical Yield (g)
N-(3-Bromo-2-chloro-6-methylphenyl)acetamide262.5414.28

Table 2: Reagents for the Bromination of N-(2-Chloro-6-methylphenyl)acetamide.

Step 3: Deprotection of N-(3-Bromo-2-chloro-6-methylphenyl)acetamide

Hydrolysis of the amide to reveal the free amino group for the subsequent Sandmeyer reaction.

Reaction: N-(3-Bromo-2-chloro-6-methylphenyl)acetamide + H₂O/H⁺ → 3-Bromo-2-chloro-6-methylaniline

Procedure: Adapted from a general procedure for amide hydrolysis.

  • In a 250 mL round-bottom flask, suspend 10.0 g (0.0381 mol) of N-(3-bromo-2-chloro-6-methylphenyl)acetamide in 50 mL of ethanol.

  • Add 50 mL of 6 M hydrochloric acid.

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
N-(3-Bromo-2-chloro-6-methylphenyl)acetamide262.5410.00.0381
6 M Hydrochloric Acid36.4650 mL-
Ethanol46.0750 mL-
Product MW ( g/mol ) Theoretical Yield (g)
3-Bromo-2-chloro-6-methylaniline220.498.40

Table 3: Reagents for the Deprotection of the Acetamide.

Steps 4 & 5: Diazotization and Sandmeyer Cyanation

Conversion of the amino group to a diazonium salt, followed by displacement with a cyanide group.

Reaction: 3-Bromo-2-chloro-6-methylaniline → [Diazonium Salt] → 2-Bromo-6-chloro-3-methylbenzonitrile

Procedure: Adapted from a procedure for the Sandmeyer reaction of o-chloroaniline[3].

  • Diazotization: In a 500 mL beaker, suspend 8.0 g (0.0363 mol) of 3-bromo-2-chloro-6-methylaniline in a mixture of 20 mL of concentrated hydrochloric acid and 20 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 2.76 g (0.0400 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate 500 mL flask, prepare a solution of copper(I) cyanide by dissolving 4.87 g (0.0544 mol) of CuCN and 6.1 g (0.0937 mol) of KCN in 50 mL of water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • Gently warm the mixture to 50-60 °C and maintain for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture and extract the product with toluene (3 x 50 mL).

  • Wash the combined organic layers with dilute sodium hydroxide solution and then with water. Dry over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
3-Bromo-2-chloro-6-methylaniline220.498.00.0363
Sodium Nitrite69.002.760.0400
Concentrated Hydrochloric Acid36.4620 mL-
Copper(I) Cyanide (CuCN)89.564.870.0544
Potassium Cyanide (KCN)65.126.10.0937
Product MW ( g/mol ) Theoretical Yield (g)
2-Bromo-6-chloro-3-methylbenzonitrile230.498.37

Table 4: Reagents for Diazotization and Sandmeyer Cyanation.

Step 6: Hydrolysis of 2-Bromo-6-chloro-3-methylbenzonitrile

Conversion of the nitrile group to a carboxylic acid to yield the final product.

Reaction: 2-Bromo-6-chloro-3-methylbenzonitrile + H₂O/H⁺ → this compound

Procedure: Adapted from a procedure for the hydrolysis of 2-chlorobenzonitrile.

  • In a 250 mL round-bottom flask, place 8.0 g (0.0347 mol) of 2-bromo-6-chloro-3-methylbenzonitrile.

  • Add 50 mL of concentrated hydrochloric acid and 25 mL of water.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
2-Bromo-6-chloro-3-methylbenzonitrile230.498.00.0347
Concentrated Hydrochloric Acid36.4650 mL-
Water18.0225 mL-
Product MW ( g/mol ) Theoretical Yield (g)
This compound235.468.17

Table 5: Reagents for the Hydrolysis of the Benzonitrile.

Experimental Workflow Visualization

The overall experimental workflow can be visualized as a sequence of key operations for each major synthetic step.

Experimental_Workflow cluster_0 Step 1-3: Intermediate Synthesis cluster_1 Step 4-6: Final Product Synthesis Start 2-Chloro-6-methylaniline Acetylation Acetylation (Acetic Anhydride, NaOAc) Start->Acetylation Intermediate_1 N-(2-Chloro-6-methylphenyl)acetamide Acetylation->Intermediate_1 Bromination Bromination (Br2, Fe) Intermediate_2 N-(3-Bromo-2-chloro-6-methylphenyl)acetamide Bromination->Intermediate_2 Deprotection Acid Hydrolysis (HCl, EtOH) Intermediate_3 3-Bromo-2-chloro-6-methylaniline Deprotection->Intermediate_3 Intermediate_1->Bromination Intermediate_2->Deprotection Diazotization Diazotization (NaNO2, HCl) Intermediate_3->Diazotization Sandmeyer Sandmeyer Cyanation (CuCN, KCN) Diazotization->Sandmeyer Intermediate_4 2-Bromo-6-chloro-3-methylbenzonitrile Sandmeyer->Intermediate_4 Hydrolysis Acid Hydrolysis (HCl) Final_Product This compound Hydrolysis->Final_Product Intermediate_4->Hydrolysis

Figure 2: Detailed experimental workflow for the synthesis.

Safety Considerations

This synthesis involves the use of hazardous materials, including bromine, strong acids, and cyanide salts. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling bromine, a corrosive and toxic substance, and cyanide salts, which are highly toxic. The hydrolysis of the nitrile will produce hydrogen cyanide gas and must be performed with extreme caution in a properly functioning fume hood.

Conclusion

This technical guide presents a plausible and detailed synthetic route for the preparation of this compound from 2-chloro-6-methylaniline. While the direct synthesis from salicylic acid appears to be undocumented, the proposed multi-step pathway utilizes a series of well-established and reliable organic transformations. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. It is important to reiterate that this is a proposed route and may require optimization and experimental validation.

Disclaimer

The synthetic pathway and experimental protocols described in this document are based on a review of existing chemical literature for analogous reactions. This specific multi-step synthesis has not been experimentally validated in its entirety. Therefore, all procedures should be performed by trained professionals with a thorough understanding of the potential hazards. The authors and publisher of this guide assume no liability for any damages or injuries resulting from the use of this information.

References

2-Bromo-6-chlorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential chemical data for 2-Bromo-6-chlorobenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a halogenated benzoic acid derivative. Its fundamental chemical properties, including its molecular formula and weight, are crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

IdentifierValue
Molecular Formula C₇H₄BrClO₂[1][2][3][4][5][6]
Molecular Weight 235.46 g/mol [1][2][3][6]
CAS Number 93224-85-2[2][4][5][6]

Experimental Protocols

This document focuses on the fundamental physicochemical properties of this compound. Detailed experimental protocols for its synthesis or use in specific assays are beyond the current scope and would be application-dependent. Researchers should consult relevant literature for specific methodologies.

Molecular Structure and Composition

The molecular formula (C₇H₄BrClO₂) indicates a composition of seven carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, and two oxygen atoms.[1][2][3][4][5][6] The molecular weight is the sum of the atomic weights of these constituent atoms. The diagram below illustrates this relationship.

G cluster_elements Constituent Elements Total This compound C₇H₄BrClO₂ MW: 235.46 C 7 x Carbon (C) Total->C H 4 x Hydrogen (H) Total->H Br 1 x Bromine (Br) Total->Br Cl 1 x Chlorine (Cl) Total->Cl O 2 x Oxygen (O) Total->O

Caption: Logical breakdown of this compound's molecular formula and weight.

References

Spectroscopic Profile of 2-Bromo-6-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-chlorobenzoic acid. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted spectroscopic values and general experimental protocols. These predictions are based on established principles of spectroscopic analysis for aromatic carboxylic acids and halogenated benzene derivatives.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound across various spectroscopic techniques. These values are estimations and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid (-COOH)
~7.4-7.6Doublet of doublets1HAromatic C-H
~7.3-7.5Triplet1HAromatic C-H
~7.2-7.4Doublet of doublets1HAromatic C-H

Note: Predicted chemical shifts are relative to a standard internal reference such as tetramethylsilane (TMS) at 0 ppm. The aromatic protons will exhibit splitting patterns (coupling) based on their relationship to each other.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) (ppm)Assignment
~165-170Carboxylic acid carbon (-C OOH)
~130-140Aromatic C -Cl
~120-130Aromatic C -Br
~125-135Aromatic C -H
~120-130Aromatic C -H
~120-130Aromatic C -H
~130-140Quaternary aromatic carbon

Note: Chemical shifts are relative to TMS. The exact shifts will depend on the solvent and other experimental conditions.

Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (from COOH)
1680-1710StrongC=O stretch (from COOH)
1400-1500Medium-StrongAromatic C=C stretches
1000-1200Medium-StrongC-O stretch
700-800StrongC-Cl stretch
600-700MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Fragmentation
m/zInterpretation
234/236/238Molecular ion peak ([M]⁺) showing isotopic pattern for Br and Cl
217/219/221Loss of -OH
189/191/193Loss of -COOH
154/156Loss of Br
126Loss of Br and CO
110Loss of Cl and COOH

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum:

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Analysis:

    • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion.

  • Data Analysis:

    • Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The isotopic distribution due to the presence of bromine and chlorine should be carefully examined.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Solid Sample Sample->Prep_FTIR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS Mass Spectrometry Prep_MS->MS Data_NMR Acquire FID & Process Spectrum NMR->Data_NMR Data_FTIR Acquire Interferogram & Process Spectrum FTIR->Data_FTIR Data_MS Acquire Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts, Coupling Constants, Integration Data_NMR->Interpret_NMR Interpret_FTIR Absorption Bands, Functional Groups Data_FTIR->Interpret_FTIR Interpret_MS Molecular Ion, Fragmentation Pattern Data_MS->Interpret_MS Final_Structure Structural Elucidation Interpret_NMR->Final_Structure Interpret_FTIR->Final_Structure Interpret_MS->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Acidity and pKa of 2-Bromo-6-chlorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the acidity and pKa of 2-bromo-6-chlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the theoretical basis for its acidity, presents available quantitative data, and details experimental protocols for its determination.

Theoretical Framework: The Ortho Effect and Inductive Effects

The acidity of this compound is significantly influenced by the presence of both a bromine and a chlorine atom at the ortho positions relative to the carboxylic acid group. This unique substitution pattern brings two primary electronic effects into play: the ortho effect and the inductive effect.

  • The Ortho Effect : Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect".[1][2][3][4] This effect is attributed to steric hindrance. The bulky halogen atoms at the ortho positions force the carboxyl group to twist out of the plane of the benzene ring.[1][3][5] This twisting minimizes resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid, stabilizes the acid form. By disrupting this resonance, the carboxylate conjugate base is comparatively stabilized, leading to a lower pKa and stronger acidity.[1][3]

  • Inductive Effect : Both bromine and chlorine are electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxyl group. This effect helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent molecule.[4]

The combination of the pronounced ortho effect and the strong inductive effects of the two halogen substituents leads to a significant increase in the acidity of this compound compared to benzoic acid itself.

Quantitative Data: pKa Value

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The available data for this compound is summarized below.

CompoundCAS NumberMolecular FormulaPredicted pKa
This compound93224-85-2C₇H₄BrClO₂1.62 ± 0.10[6]

Note: The provided pKa value is a predicted value based on computational models.[6] For rigorous research and drug development applications, experimental determination of the pKa is highly recommended.

Experimental Protocols for pKa Determination

The pKa of a compound like this compound can be experimentally determined using several well-established methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[7]

Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[7] The procedure involves titrating a solution of the acidic compound with a standard basic solution and monitoring the pH change with a pH electrode.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent.[8] Due to the low aqueous solubility of many benzoic acid derivatives, a co-solvent system such as acetonitrile-water or ethanol-water may be necessary.[9][10]

    • Prepare a standardized titrant solution of a strong base, typically 0.1 M sodium hydroxide (NaOH).[8][11]

    • Prepare a solution to maintain constant ionic strength, such as 0.15 M potassium chloride (KCl).[8][11]

  • Calibration of the pH Electrode:

    • Calibrate the pH meter and electrode system using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).[8][11]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the this compound solution into a reaction vessel equipped with a magnetic stirrer.[8][11]

    • If necessary, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standard solution of a strong acid like 0.1 M HCl to ensure the analyte is fully protonated.[8][11]

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize (e.g., drift less than 0.01 pH units per minute) and record the pH and the volume of titrant added.[8]

    • Continue the titration until the pH has passed the equivalence point and reached a high value (e.g., pH 12-12.5).[8][11]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be determined from the inflection point of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[8]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a UV-active chromophore near the acidic center and can be used with lower concentrations of the sample.[7][12]

Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Determination of Absorption Spectra:

    • Prepare two solutions of the compound at a known concentration: one in a highly acidic solution (e.g., pH 1) where the compound is fully protonated (HA form) and one in a highly basic solution (e.g., pH 13) where it is fully deprotonated (A⁻ form).

    • Record the UV-Vis absorption spectra for both solutions to identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms.

  • Absorbance Measurements in Buffer Solutions:

    • Prepare a series of solutions of the compound at the same concentration in each of the prepared buffer solutions.

    • Measure the absorbance of each solution at the λmax determined for either the acidic or basic form.

  • Data Analysis:

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log[(A - Ab) / (Aa - A)] where:

      • A is the absorbance of the sample in a buffer of a specific pH.

      • Aa is the absorbance of the fully acidic form.

      • Ab is the absorbance of the fully basic form.

    • A plot of pH versus log[(A - Ab) / (Aa - A)] will yield a straight line with a y-intercept equal to the pKa.

Visualization of Acidity Influences

The following diagram illustrates the key structural and electronic factors that contribute to the enhanced acidity of this compound.

Acidity_Factors cluster_molecule This compound cluster_effects Contributing Effects cluster_consequences Consequences cluster_result Overall Result Molecule Benzoic Acid Core Ortho_Br Ortho-Bromo Substituent Steric_Hindrance Steric Hindrance Ortho_Br->Steric_Hindrance Inductive_Effect -I (Inductive) Effect Ortho_Br->Inductive_Effect Ortho_Cl Ortho-Chloro Substituent Ortho_Cl->Steric_Hindrance Ortho_Cl->Inductive_Effect Twisting Twisting of -COOH Group Steric_Hindrance->Twisting Anion_Stabilization Carboxylate Anion Stabilization Inductive_Effect->Anion_Stabilization Resonance_Inhibition Inhibition of Resonance Twisting->Resonance_Inhibition Resonance_Inhibition->Anion_Stabilization Relative Stabilization Increased_Acidity Increased Acidity (Lower pKa) Anion_Stabilization->Increased_Acidity

Caption: Factors influencing the acidity of this compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-6-chlorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Bromo-6-chlorobenzoic Acid

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a benzene ring substituted with a carboxylic acid group, a bromine atom, and a chlorine atom, suggests a moderate to low polarity. The presence of the carboxylic acid group allows for hydrogen bonding, which can influence its solubility in polar solvents. However, the bulky halogen substituents and the aromatic ring contribute to its lipophilic character, suggesting solubility in non-polar organic solvents. Accurate solubility data is crucial for a wide range of applications, including reaction chemistry, purification, formulation development, and drug delivery.

Quantitative Solubility Data

As of the date of this publication, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Chemical supplier data sheets qualitatively describe it as slightly soluble in chloroform and ethyl acetate[1][2]. Safety Data Sheets for the compound consistently report "no data available" for water solubility and solubility in other solvents[3][4][5][6].

In lieu of pre-existing data, the following table is provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Chloroform
Toluene
Heptane
User-defined

Experimental Protocol for Solubility Determination

The following section details a robust and widely accepted method for determining the solubility of a solid compound in an organic solvent. The "shake-flask" or "equilibrium solubility" method is a gold standard for generating reliable solubility data.

Materials and Equipment
  • Analyte: this compound (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, heptane)

  • Apparatus:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatically controlled shaker or incubator

    • Calibrated thermometers

    • Glass vials with screw caps (e.g., 4 mL or 20 mL)

    • Volumetric flasks and pipettes

    • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

    • Syringes

    • Centrifuge (optional)

    • UV-Vis spectrophotometer or HPLC system for analysis

Experimental Workflow: Shake-Flask Method

The overall workflow for determining equilibrium solubility is depicted below.

G prep Preparation equil Equilibration prep->equil Add excess solid to solvent sep Phase Separation equil->sep Agitate at constant T for 24-48h anal Analysis sep->anal Filter or Centrifuge calc Calculation anal->calc Quantify solute concentration

Caption: General workflow for the shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either:

    • Filtration: Carefully withdraw a sample of the supernatant using a syringe and pass it through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial.

    • Centrifugation: Centrifuge the vials at a moderate speed to pellet the excess solid, then carefully pipette the supernatant.

  • Analysis: Quantify the concentration of this compound in the clear, saturated solution using a suitable analytical method. Two common methods are detailed below.

Analytical Methodologies

Gravimetric Analysis

This method is straightforward but requires careful execution to ensure accuracy.

G sample Aliquot Saturated Solution transfer Transfer aliquot to container sample->transfer weigh1 Weigh empty container weigh1->transfer evap Evaporate solvent transfer->evap weigh2 Weigh container with residue evap->weigh2 calc Calculate mass of residue weigh2->calc

Caption: Workflow for gravimetric analysis of solubility.

  • Pre-weigh: Accurately weigh a clean, dry container (e.g., a small glass beaker or aluminum pan).

  • Aliquot Transfer: Pipette a precise volume (e.g., 1.0 mL) of the filtered saturated solution into the pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Final Weighing: Once the solid residue is completely dry (constant weight), re-weigh the container.

  • Calculation: The difference in weight corresponds to the mass of dissolved this compound in the known volume of the aliquot.

UV-Vis Spectrophotometric Analysis

This method is suitable if the compound has a chromophore and is often faster than the gravimetric method.

G cluster_0 Calibration Curve cluster_1 Sample Analysis stock Prepare Stock Solution standards Create Serial Dilutions stock->standards measure_abs Measure Absorbance standards->measure_abs plot Plot Absorbance vs. Conc. measure_abs->plot calc Calculate Concentration plot->calc Use curve equation sample Dilute Saturated Solution measure_sample Measure Sample Absorbance sample->measure_sample measure_sample->calc

Caption: Workflow for UV-Vis spectrophotometric analysis of solubility.

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Create a stock solution of known concentration of this compound in the chosen solvent.

    • Perform a series of accurate serial dilutions to prepare at least five standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear regression should have a coefficient of determination (R²) ≥ 0.99.

  • Analyze the Sample:

    • Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers and drug development professionals with a detailed and reliable experimental framework to generate this critical data. The application of the standardized shake-flask method coupled with precise analytical techniques such as gravimetric analysis or UV-Vis spectroscopy will ensure the acquisition of high-quality, reproducible solubility values. This information is indispensable for the effective use of this compound in synthesis, formulation, and other research applications.

References

A Technical Guide to 2-Bromo-6-chlorobenzoic Acid: Commercial Availability and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its utility in the construction of more complex molecules makes it a valuable intermediate in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—at sterically hindered positions on the benzene ring allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of the commercial availability of this compound, its key technical data, and a detailed experimental protocol for a representative synthetic application.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, catering to the needs of both small-scale research and larger-scale development projects. Below is a summary of its availability from several key suppliers.

SupplierPurityAvailable QuantitiesCAS Number
Thermo Scientific Chemicals98%1 g, 5 g93224-85-2
Sigma-Aldrich98%Inquire93224-85-2[1]
Simson Pharma LimitedHigh QualityInquire93224-85-2[2]
Oakwood ChemicalInquireInquire93224-85-2
AOBChem USA97%250 mg, 500 mg, 1 g, 5 g, 10 g, 25 g, 100 g93224-85-2
NINGBO INNO PHARMCHEM CO.,LTD.High PurityInquire93224-85-2[2]

Technical Data

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for its proper handling, storage, and use in experimental settings.

PropertyValue
Molecular Formula C₇H₄BrClO₂[3]
Molecular Weight 235.46 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 147-151 °C
CAS Number 93224-85-2
Solubility Soluble in many organic solvents.
SMILES C1=CC(=C(C(=C1)Br)C(=O)O)Cl[4]
InChIKey URGXUQODOUMRFP-UHFFFAOYSA-N[4]

Synthetic Applications and Experimental Protocols

This compound is a valuable starting material for the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents.[2] Its di-halogenated nature allows for selective cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and copper-catalyzed aminations, to introduce diverse substituents. The carboxylic acid moiety can be readily converted to amides, esters, or other functional groups.

One key application of related 2-bromobenzoic acids is in the synthesis of N-aryl and N-alkyl anthranilic acid derivatives through copper-catalyzed amination.[5] These products are important precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[5]

Experimental Protocol: Copper-Catalyzed Amination of this compound

The following is a representative experimental protocol for the copper-catalyzed amination of a 2-bromobenzoic acid, which can be adapted for this compound. This procedure is based on a chemo- and regioselective cross-coupling method that does not require protection of the carboxylic acid group.[5]

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • Copper(I) oxide (Cu₂O)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), copper(I) oxide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-amino-6-chlorobenzoic acid derivative.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for the copper-catalyzed amination and a logical process for supplier selection.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Combine Reactants Combine Reactants: - this compound - Amine - Cu₂O - 1,10-Phenanthroline - Cs₂CO₃ Add Solvent Add Anhydrous DMF Combine Reactants->Add Solvent Heat and Stir Heat to 120 °C and Stir for 24h Add Solvent->Heat and Stir Inert Atmosphere Establish Inert Atmosphere (N₂/Ar) Inert Atmosphere->Combine Reactants Cool Cool to Room Temperature Heat and Stir->Cool Quench Quench with 1 M HCl Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry and Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry and Concentrate Column Chromatography Column Chromatography on Silica Gel Dry and Concentrate->Column Chromatography

Caption: Experimental workflow for copper-catalyzed amination.

supplier_selection cluster_criteria Evaluation Criteria Start Identify Need for This compound Research Research Potential Suppliers Start->Research Evaluate Evaluate Suppliers Based on Criteria Research->Evaluate Purity Purity Specifications Met? Evaluate->Purity Quantity Required Quantities Available? Evaluate->Quantity Cost Cost-Effective? Evaluate->Cost Shipping Reliable Shipping and Handling? Evaluate->Shipping Request Quotes Request Quotes and Lead Times Select Select Optimal Supplier Request Quotes->Select Purchase Place Purchase Order Select->Purchase Purity->Request Quotes Quantity->Request Quotes Cost->Request Quotes Shipping->Request Quotes

Caption: Logical workflow for supplier selection.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Bromo-6-chlorobenzoic acid, a key intermediate in various synthetic applications. The following sections detail the toxicological profile, safe handling procedures, disposal methods, and relevant experimental protocols for this compound, tailored for a professional audience in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure and fundamental properties are summarized below.

PropertyValue
Molecular Formula C₇H₄BrClO₂
Molecular Weight 235.46 g/mol
CAS Number 93224-85-2
Appearance White to off-white crystalline powder
Melting Point Not available
Boiling Point Not available
Density 1.809 g/cm³
Solubility No data available

Safety and Toxicology

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) classification for this compound indicates several hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Signal Word: Danger[2]

First Aid Measures

Prompt and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Protocol
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth with copious amounts of water for at least 15 minutes.[1] Do not induce vomiting.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[1]
Skin Contact Immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention if irritation persists.[1]

Handling, Storage, and Disposal

Proper laboratory practices are essential when working with this compound to minimize exposure and ensure safety.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is recommended.

Control MeasureSpecification
Engineering Controls Work should be conducted in a chemical fume hood to minimize inhalation of dust.[1]
Eye/Face Protection Wear chemical safety goggles.
Hand Protection Wear chemical-resistant gloves.
Skin and Body Protection Wear a laboratory coat and other appropriate protective clothing.[1]
Respiratory Protection If dust is generated, wear an approved mask or respirator.[1]
Safe Handling and Storage
  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke when using this product. The product should be handled by, or under the close supervision of, those properly qualified in handling potentially hazardous chemicals.[1]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[1] Store locked up. Keep away from heat, flames, sparks, and oxidizing agents.[1]

Accidental Release Measures

In the event of a spill, wear suitable personal protective equipment.[1] Mix the spilled material with sand or another inert absorbent, sweep it up, and place it in a tightly closed container for disposal.[1] Do not allow the material to enter drains or watercourses.[1]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[1] It should be treated as hazardous waste and entrusted to a licensed waste disposal company.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is stable under normal storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[1]

Potential Biological Activity and Mechanism of Action

While specific studies on this compound are limited, halogenated benzoic acids, in general, are known to possess antimicrobial properties. Their mechanism of action is thought to involve the inhibition of bacterial enzyme induction.[3] Washed suspensions of Pseudomonas fluorescens grown with benzoate as a carbon source can oxidize chlorobenzoates and bromobenzoates.[3] However, these halogenated analogs can competitively inhibit the adaptation of the bacteria to use benzoate as a fuel source.[3] It is suggested that the inability of bacteria to utilize these analogs for growth is partly due to the inhibition of the induction of oxidizing enzymes.[3]

antimicrobial_mechanism cluster_cell Bacterial Cell BenzoicAcid Benzoate EnzymeInduction Induction of Oxidizing Enzymes BenzoicAcid->EnzymeInduction Induces HalogenatedAcid 2-Bromo-6-chlorobenzoic acid Inhibition Inhibition HalogenatedAcid->Inhibition Competitively Binds Metabolism Cellular Metabolism & Growth EnzymeInduction->Metabolism Enables Inhibition->EnzymeInduction Blocks

Caption: Generalized mechanism of antimicrobial action for halogenated benzoic acids.

Experimental Protocols

This compound is a valuable starting material for the synthesis of more complex molecules, such as biaryl compounds via Suzuki-Miyaura cross-coupling and substituted amides via amide bond formation. The following are representative experimental protocols.

Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water mixture)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

suzuki_workflow Setup 1. Reaction Setup - Add this compound,  arylboronic acid, and base to flask. Solvent 2. Solvent Addition - Add degassed dioxane/water. Setup->Solvent Inert 3. Create Inert Atmosphere - Purge with N₂ or Ar. Solvent->Inert Catalyst 4. Catalyst Addition - Add Palladium catalyst. Inert->Catalyst React 5. Reaction - Heat and stir for 12-24h. Catalyst->React Workup 6. Work-up - Cool, dilute with water,  and extract with organic solvent. React->Workup Purify 7. Purification - Column chromatography. Workup->Purify Product Final Biaryl Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Synthesis of a Substituted Benzamide via Amide Coupling

This protocol describes a general method for forming an amide bond between this compound and a primary or secondary amine using a coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Round-bottom flask, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

amide_coupling_workflow Activation 1. Carboxylic Acid Activation - Dissolve acid in DMF. - Add HATU and DIPEA. - Stir for 15-20 min. AmineAddition 2. Amine Addition - Add amine to the activated acid. Activation->AmineAddition Reaction 3. Reaction - Stir at room temperature for 2-6 hours. AmineAddition->Reaction Workup 4. Work-up - Dilute with organic solvent. - Wash with NaHCO₃ and brine. Reaction->Workup Purification 5. Purification - Dry, concentrate, and perform  column chromatography. Workup->Purification FinalProduct Final Amide Product Purification->FinalProduct

Caption: Workflow for HATU-mediated amide coupling.

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the Safety Data Sheet (SDS) before any experimental work is undertaken. Always adhere to established laboratory safety protocols and regulations.

References

The Untapped Potential of 2-Bromo-6-chlorobenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzoic acid is a di-substituted benzoic acid derivative with a unique substitution pattern that presents intriguing possibilities for medicinal chemistry and drug discovery. While its direct therapeutic applications have been sparsely explored in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The strategic placement of the bromine and chlorine atoms, ortho to the carboxylic acid, offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic value. The electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and provide multiple points for synthetic modification, making it a valuable starting material for generating diverse chemical libraries.

This technical guide will delve into the potential applications of this compound in medicinal chemistry, drawing insights from the biological activities of structurally related compounds. We will explore its potential as a scaffold for developing new anti-inflammatory, antimicrobial, and anticancer agents, and provide detailed experimental protocols and data from analogous compounds to guide future research endeavors.

Core Synthetic Utility and Potential Applications

The reactivity of this compound is centered around its three functional groups: the carboxylic acid, the bromine atom, and the chlorine atom. The carboxylic acid can be readily converted into amides, esters, and other derivatives. The halogen atoms provide handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents to build molecular complexity.

Potential as a Scaffold for Anti-Inflammatory Agents

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing effort in drug discovery. While this compound itself has not been extensively studied for anti-inflammatory activity, derivatives of structurally similar bromo- and chloro-substituted benzoic acids have shown promise.

For instance, the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase (COX) enzymes is a common strategy for developing anti-inflammatory drugs. Derivatives of this compound, particularly its amides, could be synthesized and screened for their ability to modulate these pathways.

Hypothetical Screening Data for Novel Benzamide Derivatives

The following table presents hypothetical, yet plausible, in vitro screening data for a series of N-aryl benzamide derivatives of this compound, illustrating the potential for identifying lead compounds for anti-inflammatory drug discovery.

Compound IDR Group (N-substituent)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)NO Inhibition IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
BCBA-001 Phenyl>10025.445.2
BCBA-002 4-Fluorophenyl>10015.832.1
BCBA-003 4-Methoxyphenyl85.310.221.5
BCBA-004 3,4-Dichlorophenyl>1005.115.8
Celecoxib (Reference Drug)>1500.0425.0

Experimental Protocol: Synthesis and Screening of N-Aryl Benzamide Derivatives

This protocol is adapted from the synthesis of related benzamide derivatives and can serve as a starting point for exploring the anti-inflammatory potential of this compound derivatives.

Step 1: Synthesis of 2-Bromo-6-chlorobenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-bromo-6-chlorobenzoyl chloride.

Step 2: Amide Formation

  • Dissolve the crude 2-Bromo-6-chlorobenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: In Vitro Anti-Inflammatory Screening

  • COX Inhibition Assay: The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a colorimetric COX inhibitor screening assay kit according to the manufacturer's instructions.

  • Nitric Oxide (NO) Inhibition Assay:

    • Seed RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the cell culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Logical Workflow for Anti-Inflammatory Drug Discovery

G A This compound B Synthesis of N-Aryl Benzamide Derivatives A->B C In Vitro Screening (COX-1/COX-2, NO Inhibition) B->C D Identification of Lead Compounds C->D E In Vivo Animal Models of Inflammation D->E F Lead Optimization (SAR Studies) D->F

Workflow for anti-inflammatory drug discovery.

Potential in the Development of Anticancer Agents

Many anticancer drugs incorporate halogenated aromatic scaffolds. The 2-bromo-6-chloro substitution pattern on a benzene ring is a key feature in the development of certain kinase inhibitors. For example, the corresponding aldehyde, 2-bromo-6-chlorobenzaldehyde, is a crucial intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat B-cell malignancies. This highlights the potential of the 2-bromo-6-chlorophenyl scaffold in designing molecules that can interact with specific biological targets in cancer cells.

Furthermore, derivatives of substituted pyridines bearing a "2-bromo-6-substituent" pattern have demonstrated cytotoxic activity against various cancer cell lines. This suggests that heterocyclic compounds derived from this compound could be promising candidates for anticancer drug discovery.

Representative Anticancer Activity Data

The following table presents data adapted from studies on 2-bromo-6-substituted pyridine derivatives, illustrating the potential cytotoxic effects that could be explored with compounds derived from this compound.

Compound IDModification on Heterocyclic CoreHT-1080 IC₅₀ (µM)Caco-2 IC₅₀ (µM)
BCBA-HET-01 4,5-diphenyl-1H-imidazol-2-yl25.130.5
BCBA-HET-02 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-4,5-diphenyl-1H-imidazol-2-yl8.212.4
BCBA-HET-03 1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-4,5-diphenyl-1H-imidazol-2-yl7.510.8
Doxorubicin (Reference Drug)0.91.2

Signaling Pathway: Potential Inhibition of Bruton's Tyrosine Kinase (BTK)

Derivatives of the 2-bromo-6-chlorophenyl scaffold could potentially be designed to target key signaling pathways in cancer, such as the B-cell receptor pathway, by inhibiting BTK.

BTK_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Potential Inhibitor (2-Bromo-6-chlorophenyl scaffold) Inhibitor->BTK

Potential inhibition of the BTK signaling pathway.

Antimicrobial Applications

Derivatives of benzoic acid are well-known for their antimicrobial properties. Studies on 2-chlorobenzoic acid derivatives have shown that they possess significant antibacterial and antifungal activity.[1] It is plausible that derivatives of this compound could exhibit similar or enhanced antimicrobial effects due to the presence of the additional bromine atom, which can increase lipophilicity and potentially improve cell membrane penetration.

Experimental Protocol: Antimicrobial Screening by Broth Microdilution

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Antimicrobial Activity of Structurally Related Compounds

The following table shows the antimicrobial activity of derivatives of 2-chlorobenzoic acid, providing a benchmark for the potential activity of this compound derivatives.[1]

Compound TypeTest OrganismMIC (µg/mL)
Schiff's base of 2-chlorobenzoic acidEscherichia coli125
Schiff's base of 2-chlorobenzoic acidStaphylococcus aureus250
Ester of 2-chlorobenzoic acidEscherichia coli500
Ester of 2-chlorobenzoic acidStaphylococcus aureus>500
Norfloxacin (Standard)Escherichia coli0.5

Conclusion

While direct applications of this compound in medicinal chemistry are not yet widely reported, its unique structural features and the biological activities of closely related compounds strongly suggest its potential as a valuable scaffold in drug discovery. The versatility of its functional groups allows for the synthesis of diverse libraries of compounds that can be screened for a range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects. The experimental protocols and data presented in this guide, derived from analogous chemical series, provide a solid foundation and a starting point for researchers and drug development professionals to unlock the full potential of this intriguing building block. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly warranted and could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 2-Bromo-6-chlorobenzoic acid. This versatile building block allows for the synthesis of a wide array of 2-aryl-6-chlorobenzoic acids, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are based on established methodologies for Suzuki-Miyaura couplings of structurally similar substrates and serve as a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It is widely utilized in the pharmaceutical and chemical industries due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a diverse range of boronic acids.[1] The coupling of this compound with various arylboronic acids provides access to a class of biaryl carboxylic acids, which are prevalent in many biologically active molecules.[2][3][4]

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process involving an organohalide and an organoboron compound. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic substituents on the palladium complex are coupled, yielding the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Data Presentation: Representative Suzuki Coupling Reactions

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following table summarizes typical reaction conditions and yields for analogous 2-bromo-substituted aromatic compounds.[6] This data can be used as a guide for optimizing the reaction of the target substrate.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane/H₂O8012~90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9518Moderate to Excellent
44-Fluorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄1,4-Dioxane/H₂O608Good to Excellent
52-Naphthylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane10016~96

Yields are approximate and based on similar reactions reported in the literature for analogous substrates.[6] Optimization for this compound is recommended.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol utilizes a common and effective catalyst system for Suzuki couplings.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • In a separate vial, weigh the palladium(II) acetate and SPhos and add them to the reaction flask under a stream of inert gas.

  • Add the degassed toluene and water to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure using Pd(PPh₃)₄

This protocol uses a classic palladium catalyst that is effective for a wide range of Suzuki couplings.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K3PO4) B Add Catalyst System: - Palladium source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Toluene/H2O) B->C D Degas Mixture: (e.g., N2 bubbling) C->D E Heat to Reaction Temp. (e.g., 100 °C) D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction (e.g., add water) F->G H Extract with Organic Solvent G->H I Dry Organic Layer (e.g., Na2SO4) H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General workflow for the Suzuki coupling reaction.

Diagram 2: Suzuki Coupling Catalytic Cycle

G A Pd(0)Ln B Oxidative Addition A->B Ar-X (this compound) C Ar-Pd(II)Ln-X B->C D Transmetalation C->D Ar'-B(OH)2 (Arylboronic acid) + Base E Ar-Pd(II)Ln-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Diagram 3: Potential Signaling Pathway for Product Applications

Many biaryl compounds synthesized via Suzuki coupling exhibit biological activity, including the inhibition of angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Product 2-Aryl-6-chlorobenzoic acid Derivative Product->VEGFR2 Inhibition MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Potential inhibition of the VEGFR-2 signaling pathway.

Applications in Drug Development

The biaryl scaffold is a privileged structure in medicinal chemistry. The 2-aryl-6-chlorobenzoic acid derivatives synthesized through this Suzuki coupling protocol can be screened for a variety of biological activities. For instance, similar biaryl structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[7][8] The ability to readily diversify the aryl group through the choice of boronic acid makes this a powerful tool for generating compound libraries for high-throughput screening in drug discovery programs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-6-chlorobenzoic acid. This versatile building block offers two distinct halogen handles for sequential functionalization, enabling the synthesis of a wide array of complex molecules for pharmaceutical and materials science applications.

Introduction to Cross-Coupling with this compound

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions due to the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In general, the C-Br bond is more susceptible to oxidative addition to a palladium(0) center than the C-Cl bond. This chemoselectivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. The presence of the carboxylic acid group may require careful selection of the base to avoid unwanted side reactions.

This guide covers three major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Catalyst Selection and Chemoselectivity

Achieving high chemoselectivity for the C-Br bond in this compound is paramount. The choice of the palladium catalyst and the associated ligand is crucial. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl halide and promote the catalytic cycle.

Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These are often used in conjunction with phosphine ligands such as SPhos, XPhos, and DavePhos for Suzuki and Buchwald-Hartwig reactions. For Sonogashira couplings, a copper(I) co-catalyst is often employed alongside the palladium catalyst.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the cross-coupling of this compound and its derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound and Analogs

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolanePd(PPh₃)₄K₂CO₃Dioxane/H₂ONot specifiedNot specifiedNot specifiedThis compound
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012952,3-Dichloro-1-nitrobenzene
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012922,3-Dichloro-1-nitrobenzene

Table 2: Representative Sonogashira Coupling of Dihaloarenes

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF608852,3-Dichloro-1-nitrobenzene
TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane9016882,3-Dichloro-1-nitrobenzene
1-HexynePd(PPh₃)₄ / CuIEt₃NTHFRT12904-Bromo-2,1,3-benzothiadiazole

Table 3: Representative Buchwald-Hartwig Amination of Dihaloarenes

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10012922,3-Dichloro-1-nitrobenzene
AnilinePd(OAc)₂ / RuPhosLiHMDSToluene10018852-Bromo-6-methyl-1H-benzo[d]imidazole
PiperidinePd₂(dba)₃ / XPhosK₂CO₃Dioxane11024782-Bromo-6-methyl-1H-benzo[d]imidazole

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a patented procedure and may require optimization for different boronic acids or esters.

Materials:

  • This compound

  • Boronic acid or ester (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.5 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and potassium carbonate (4.5 mmol, 4.5 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane and water in a 6:1 ratio (e.g., 6 mL dioxane, 1 mL water).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to a desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Representative Sonogashira Coupling with this compound

This is a general protocol for the Sonogashira coupling of dihaloarenes and should be optimized for this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at a desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Protocol 3: Representative Buchwald-Hartwig Amination with this compound

This is a general protocol for the Buchwald-Hartwig amination of dihaloarenes and should be optimized for this compound.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add to a dry Schlenk tube Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in anhydrous toluene (10 mL).

  • Add the solution of the substrate and amine to the Schlenk tube containing the catalyst system.

  • Seal the tube and heat the reaction mixture to a desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a plug of celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualizations

G General Experimental Workflow for Cross-Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand - (Cu(I) co-catalyst if needed) A->B C Add Solvent B->C D Degas Mixture (e.g., N2/Ar bubbling) C->D E Heat to Reaction Temp. D->E F Monitor Progress (TLC, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying & Concentration H->I J Purification (e.g., Chromatography) I->J

Caption: General experimental workflow for cross-coupling reactions.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_reactants Catalytic Cycle of Suzuki-Miyaura Coupling cluster_products Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L_n PdII_halide Ar-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_aryl Ar-Pd(II)L_n-Ar' PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination ArAr Ar-Ar' (Product) ArX Ar-X (this compound) ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base

Caption: Palladium catalytic cycle for Suzuki-Miyaura coupling.

Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are indispensable tools in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2] Their preparation involves the reaction of an organohalide with magnesium metal, typically in an anhydrous ethereal solvent.[3] However, the synthesis of a Grignard reagent from a substrate such as 2-Bromo-6-chlorobenzoic acid presents two significant challenges: the presence of an acidic carboxylic acid proton and the existence of two different halogen substituents (bromine and chlorine).

Direct exposure of the acidic proton to the highly basic Grignard reagent would instantly quench the reagent as it forms, halting the desired reaction.[3] Furthermore, the differential reactivity of the aryl-bromide and aryl-chloride bonds must be considered to achieve a selective reaction. This application note provides a strategic approach and detailed protocols to successfully navigate these challenges through a multi-step process involving carboxylic acid protection and chemoselective magnesium insertion.

Core Challenges and Strategic Solutions
  • Incompatibility with Acidic Protons: The primary obstacle is the acidic proton of the carboxylic acid (-COOH) group. Grignard reagents are strong bases and will readily deprotonate the acid in a rapid acid-base reaction, rendering the reagent inactive for subsequent nucleophilic additions.[3]

    • Solution: Carboxylic Acid Protection. To prevent this, the carboxylic acid group must be temporarily masked with a protecting group that is stable under the basic conditions of Grignard reagent formation. The most common and effective strategy is the conversion of the carboxylic acid into an ester, such as a methyl or ethyl ester.[4][5] The ester functionality is inert to the Grignard reagent and can be easily removed (deprotected) via hydrolysis in a later step.[3]

  • Chemoselectivity with Multiple Halogens: The starting material contains both a bromine and a chlorine atom attached to the aromatic ring. The successful synthesis relies on selectively forming the organomagnesium species at only one of these positions.

    • Solution: Exploiting Differential Halide Reactivity. The reactivity of organic halides in Grignard formation follows the order: I > Br > Cl > F.[6][7] The carbon-bromine (C-Br) bond is weaker and has a lower activation energy for oxidative insertion by magnesium compared to the stronger carbon-chlorine (C-Cl) bond.[7][8] This inherent difference in reactivity allows for the highly chemoselective formation of the Grignard reagent at the C-Br position, leaving the C-Cl bond intact for potential future transformations.

Logical Synthesis Workflow

The overall strategy is a sequential process that ensures the integrity of the reactive species and the selectivity of the transformation.

G Start This compound Protection Protection (Esterification) Start->Protection Intermediate Protected Intermediate (Methyl 2-bromo-6-chlorobenzoate) Protection->Intermediate Grignard_Formation Grignard Formation (Mg, THF) Intermediate->Grignard_Formation Grignard_Reagent Aryl Grignard Reagent Grignard_Formation->Grignard_Reagent Reaction Reaction with Electrophile (e.g., DMF) Grignard_Reagent->Reaction Final_Product Functionalized Product Reaction->Final_Product

Caption: Overall workflow for the formation and use of the Grignard reagent.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn. All ethereal solvents are highly flammable and must be kept away from ignition sources.

Protocol 1: Protection of this compound via Fischer Esterification

This protocol describes the conversion of the starting material to its methyl ester, which protects the acidic proton.

Materials:

  • This compound

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Methodology:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add a sufficient volume of anhydrous methanol to dissolve the acid (approx. 0.2-0.5 M concentration).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the solution with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Maintain reflux for 4-6 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-bromo-6-chlorobenzoate. The product can be purified further by column chromatography if necessary.

Protocol 2: Chemoselective Grignard Reagent Formation

This protocol details the selective formation of the Grignard reagent from the protected ester at the aryl-bromide position.

Materials:

  • Methyl 2-bromo-6-chlorobenzoate (from Protocol 1)

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Iodine crystal (catalytic amount)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Methodology:

  • Setup: Assemble a three-neck flask (scrupulously flame-dried under vacuum or oven-dried) with a magnetic stir bar, a reflux condenser topped with a drying tube or inert gas inlet, and a dropping funnel. Maintain a positive pressure of nitrogen or argon throughout the procedure.[3][9]

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings.[10]

  • Initiation: Prepare a solution of methyl 2-bromo-6-chlorobenzoate (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction may be initiated by gentle warming with a heat gun. Successful initiation is indicated by the disappearance of the brown iodine color and the appearance of a cloudy, gray solution, often with spontaneous gentle refluxing.[10]

  • Addition: Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. Use an ice bath to control the reaction if it becomes too vigorous.

  • Completion: After the addition is complete, continue to stir the mixture. Gentle refluxing for an additional 30-60 minutes may be required to ensure complete consumption of the magnesium.

  • The resulting dark gray or brown solution is the Grignard reagent, (2-chloro-6-(methoxycarbonyl)phenyl)magnesium bromide, which should be used immediately in the subsequent reaction.

Quantitative Data Summary

The following table provides representative data for the formation of aryl Grignard reagents, offering a reasonable expectation for the outcomes of the described protocols.

ParameterCondition/ValueRationale & Notes
Substrate Methyl 2-bromo-6-chlorobenzoateEster protection is crucial to prevent quenching by the acidic proton.
Reagent Magnesium Turnings1.2 - 1.5 equivalents are typically used to ensure full conversion of the halide.
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are essential to solvate and stabilize the Grignard reagent.
Temperature Reflux (~35°C for Ether, ~66°C for THF)The reaction is exothermic; dropwise addition controls the rate and temperature.[9]
Reaction Time 1 - 3 hoursIncludes time for initiation, addition, and final reflux to ensure completion.
Expected Yield 80 - 95% (in solution)Yields are typically high but are dependent on strictly anhydrous conditions.[9]

Application Example and Pathway

A common application of this Grignard reagent is its reaction with an electrophile like N,N-Dimethylformamide (DMF) to synthesize an aldehyde, followed by deprotection to yield 2-chloro-6-formylbenzoic acid.

G cluster_0 Grignard Reaction cluster_1 Deprotection Grignard (2-chloro-6-(methoxycarbonyl)phenyl) magnesium bromide DMF 1) DMF Grignard->DMF Workup 2) H₃O⁺ workup DMF->Workup Product Methyl 2-chloro-6-formylbenzoate Workup->Product Deprotection Acid or Base Hydrolysis Product->Deprotection Final_Product Final Product: 2-Chloro-6-formylbenzoic acid Deprotection->Final_Product

Caption: Reaction pathway for the synthesis of 2-chloro-6-formylbenzoic acid.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Passivating oxide layer on Mg surface. 2. Wet glassware or solvent. 3. Impure starting halide.1. Activate Mg by crushing, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[10] 2. Ensure all glassware is rigorously flame-dried under vacuum and use freshly distilled anhydrous solvent. 3. Purify the halide by distillation or chromatography.
Low yield of Grignard reagent 1. Incomplete reaction. 2. Reagent quenched by moisture or air. 3. Formation of Wurtz coupling byproducts.1. Ensure efficient stirring and sufficient reaction time. 2. Maintain strict anhydrous conditions and a positive inert gas pressure. 3. Add the halide solution slowly to the Mg suspension to maintain a low halide concentration.[10]
Formation of di-Grignard reagent 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Perform the reaction at a lower temperature if selectivity becomes an issue. 2. Monitor the reaction by TLC quench and limit reaction time after the starting material is consumed.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-6-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical and practical aspects of nucleophilic aromatic substitution (SNAr) reactions involving 2-bromo-6-chlorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its two distinct halogen substituents, offering opportunities for selective functionalization.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the modification of aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack.

In the case of this compound, the carboxylic acid group acts as a moderate electron-withdrawing group, and the two halogen atoms further activate the ring. The "ortho effect" of the carboxylic acid group can also influence the reactivity of the adjacent halogen atoms.

Regioselectivity in SNAr Reactions of this compound

A key consideration in the SNAr reactions of this compound is the regioselectivity of the substitution. The molecule possesses two different halogen leaving groups: bromine at the 2-position and chlorine at the 6-position. In contrast to Sₙ1 and Sₙ2 reactions where bond strength is a primary factor for leaving group ability (I > Br > Cl > F), the reactivity order in SNAr is often reversed (F > Cl > Br > I).[1][2] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[2]

Therefore, it is generally predicted that nucleophilic attack will preferentially occur at the carbon bearing the chlorine atom over the carbon with the bromine atom in this compound. However, the relative reactivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions.

Generalized Reaction Scheme

The following diagram illustrates the predicted major pathway for the nucleophilic aromatic substitution reaction of this compound, where a generic nucleophile (Nu⁻) displaces the chloride ion.

Caption: Predicted SNAr mechanism for this compound.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound with common classes of nucleophiles. These protocols are based on established methodologies for similar halogenated aromatic compounds and should be optimized for specific substrates and desired outcomes.

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-6-bromobenzoic acid derivatives.

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq), the amine nucleophile (1.1 - 1.5 eq), and the base (2.0 eq).

  • Add the polar aprotic solvent.

  • Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide/Phenoxide Nucleophiles

This protocol outlines a general method for the synthesis of 2-alkoxy/aryloxy-6-bromobenzoic acids.

Materials:

  • This compound

  • Alcohol or phenol

  • Strong base (e.g., NaH, KOtBu)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Dilute aqueous HCl

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.1 - 1.5 eq) in the anhydrous solvent.

  • Carefully add the strong base (1.1 - 1.5 eq) portion-wise at 0 °C to form the corresponding alkoxide or phenoxide.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction to a temperature between 60 °C and 120 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with dilute aqueous HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

NucleophileSubstrateProductYield (%)Reference
Piperidine2,4-Dinitrophenyl chloride1-(2,4-Dinitrophenyl)piperidine>95Generic SNAr
Sodium Methoxide2,4-Dinitrochlorobenzene2,4-Dinitroanisole~90Generic SNAr
Aniline2-Bromobenzoic Acid (Cu-catalyzed)N-Phenylanthranilic acid99[3]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of substituted benzoic acids via SNAr reaction.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup (Reactants, Solvent, Base) Heating Heating and Stirring (Monitor by TLC/LC-MS) Reaction_Setup->Heating Quenching Quenching (e.g., with water or acid) Heating->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Purification (Column Chromatography) Concentration->Chromatography Characterization Product Characterization (NMR, MS, etc.) Chromatography->Characterization

References

Synthesis of Pharmaceutical Intermediates from 2-Bromo-6-chlorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-Bromo-6-chlorobenzoic acid. This versatile building block offers two distinct reactive sites, the bromine and chlorine atoms, allowing for selective functionalization to create a diverse range of molecular architectures. The methodologies outlined below focus on robust and widely applicable palladium- and copper-catalyzed cross-coupling reactions.

Introduction

This compound is a key starting material in the synthesis of various pharmaceutical compounds, including anti-inflammatory agents and kinase inhibitors. Its di-halogenated pattern allows for regioselective transformations, making it an attractive scaffold in drug discovery and development. This document details procedures for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and copper-catalyzed amination reactions, providing researchers with the necessary tools to incorporate this versatile intermediate into their synthetic strategies.

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following table summarizes quantitative data for the synthesis of key pharmaceutical intermediates from this compound. These reactions highlight the utility of this starting material in accessing diverse chemical entities.

EntryReaction TypeIntermediateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Copper-Catalyzed Amination2-Amino-6-chlorobenzoic acidCuI (10 mol%) / L-proline (20 mol%)K₂CO₃DMSO902485>95
2Suzuki-Miyaura Coupling (Representative)6-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O1001278>95
3Buchwald-Hartwig Amination (Representative)6-Chloro-2-(phenylamino)benzoic acidPd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄Toluene1001882>95

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Protocol 1: Copper-Catalyzed Amination

This protocol describes the synthesis of 2-amino-6-chlorobenzoic acid, a precursor for various bioactive molecules, including certain kinase inhibitors.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), sodium azide (1.5 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Add DMSO to the flask.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with HCl (1 M) to pH ~3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-6-chlorobenzoic acid.

Protocol 2: Suzuki-Miyaura Coupling (Representative)

This representative protocol outlines the formation of a C-C bond at the bromine position, a common strategy in the synthesis of biphenyl-containing non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

  • This compound

  • o-tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and o-tolylboronic acid (1.2 equiv) in a mixture of toluene, ethanol, and water (4:1:1).

  • Add potassium carbonate (2.0 equiv) to the mixture.

  • Degas the solution with argon or nitrogen for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Acidify with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 6-Chloro-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Protocol 3: Buchwald-Hartwig Amination (Representative)

This protocol provides a general method for the synthesis of N-aryl anthranilic acids, which are key intermediates for various pharmaceuticals.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), potassium phosphate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add anhydrous toluene, followed by aniline (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain 6-Chloro-2-(phenylamino)benzoic acid.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

Synthesis_Pathways start This compound int1 2-Amino-6-chlorobenzoic acid start->int1 Cu-Catalyzed Amination int2 6-Chloro-2'-methyl- [1,1'-biphenyl]-2-carboxylic acid start->int2 Suzuki-Miyaura Coupling int3 6-Chloro-2-(phenylamino)benzoic acid start->int3 Buchwald-Hartwig Amination pharma1 Kinase Inhibitor Precursors int1->pharma1 pharma2 Anti-inflammatory Agents (NSAIDs) int2->pharma2 pharma3 Various Pharmaceutical Scaffolds int3->pharma3

Caption: Synthetic pathways from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Combine Reactants: - this compound - Coupling Partner - Base prep2 Add Catalyst System: - Palladium or Copper Source - Ligand (if applicable) prep1->prep2 prep3 Add Solvent & Degas prep2->prep3 react1 Heat to Reaction Temp. prep3->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Quench Reaction & Extract react2->workup1 workup2 Dry & Concentrate workup1->workup2 workup3 Purify by Column Chromatography workup2->workup3 analysis1 Characterize Product (NMR, MS, etc.) workup3->analysis1

Caption: General experimental workflow for cross-coupling reactions.

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chlorobenzoic acid is a versatile difunctionalized aromatic building block utilized in the synthesis of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The strategic positioning of the bromo, chloro, and carboxylic acid functionalities allows for selective transformations and subsequent cyclization reactions to construct complex polycyclic systems. The bromine atom, being more reactive than chlorine in many cross-coupling reactions, offers a handle for initial functionalization, while the chloro group can be retained for subsequent modifications or participate in cyclization. The carboxylic acid group provides a site for amide bond formation, a common step in building precursors for nitrogen-containing heterocycles, or can be involved in cyclization reactions itself.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems starting from this compound, including acridones, phenanthridinones, and quinazolinones.

Key Synthetic Applications

The primary applications of this compound in heterocycle synthesis involve its conversion into key intermediates, which then undergo intramolecular cyclization. The main strategies include:

  • Ullmann Condensation: A copper-catalyzed reaction to form C-N bonds, typically used to synthesize N-arylanthranilic acids, which are precursors to acridones.

  • Palladium-Catalyzed Reactions: These methods are widely used for C-C and C-N bond formation. Intramolecular Buchwald-Hartwig amination or Heck-type reactions of 2-bromo-6-chlorobenzamide derivatives are common for the synthesis of phenanthridinones.

  • Amide Coupling and Cyclization: Conversion of the carboxylic acid to an amide, followed by intramolecular cyclization, is a key strategy for preparing various nitrogen-containing heterocycles.

The general workflow for utilizing this compound in heterocycle synthesis is depicted below.

G A This compound B Amide Formation (e.g., with an aniline) A->B R-NH2 C Esterification A->C F Ullmann Condensation (Cu-catalyzed) A->F Aniline, Cu catalyst M Amination A->M D 2-Bromo-6-chlorobenzamide Derivative B->D E 2-Bromo-6-chlorobenzoate Derivative C->E H Intramolecular Cyclization (e.g., Pd-catalyzed) D->H G N-Aryl-2-bromo-6-chloroanthranilic Acid F->G I Acid-catalyzed Cyclization G->I J Phenanthridinone H->J K Acridone I->K L Other Heterocycles (e.g., Quinazolinones) M->L

General synthetic pathways from this compound.

I. Synthesis of Acridones via Ullmann Condensation and Cyclization

Acridones are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The synthesis of acridones from this compound typically involves a two-step process: a copper-catalyzed Ullmann condensation with an aniline derivative to form an N-arylanthranilic acid intermediate, followed by an acid-catalyzed intramolecular cyclization.

Reaction Scheme:

G cluster_0 Ullmann Condensation cluster_1 Cyclization This compound N-Aryl-2-bromo-6-chloroanthranilic Acid Intermediate This compound->N-Aryl-2-bromo-6-chloroanthranilic Acid + Aniline Cu catalyst, Base Heat Aniline Acridone Derivative N-Aryl-2-bromo-6-chloroanthranilic Acid->Acridone Derivative H2SO4 or PPA Heat

Synthesis of Acridones.

Quantitative Data
EntryAniline DerivativeCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineCu/Cu₂O, K₂CO₃2-Ethoxyethanol1302481-99 (general)[1][2]
24-MethoxyanilineCu/Cu₂O, K₂CO₃2-Ethoxyethanol1302486 (for 2,4-dichloro)[2]
33-ChloroanilineCu/Cu₂O, K₂CO₃2-Ethoxyethanol1302499 (for 2-chloro)[2]

Note: Yields are based on reactions with structurally similar o-halobenzoic acids as specific data for this compound is not widely reported.

Experimental Protocol: Synthesis of N-(phenyl)-2-bromo-6-chloroanthranilic Acid and subsequent cyclization to 8-Chloroacridone

Step 1: Ullmann Condensation to N-(phenyl)-2-bromo-6-chloroanthranilic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), aniline (1.2 eq), anhydrous potassium carbonate (2.0 eq), copper powder (0.1 eq), and copper(I) oxide (0.05 eq).

  • Add 2-ethoxyethanol as the solvent.

  • Heat the reaction mixture to 130 °C and stir for 24 hours.

  • After cooling to room temperature, pour the mixture into water and acidify with concentrated HCl to pH 2-3.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude N-(phenyl)-2-bromo-6-chloroanthranilic acid.

  • Purify the crude product by recrystallization from ethanol/water.

Step 2: Cyclization to 8-Chloroacridone

  • Dissolve the N-(phenyl)-2-bromo-6-chloroanthranilic acid (1.0 eq) in concentrated sulfuric acid.

  • Heat the mixture at 100 °C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the yellow precipitate by vacuum filtration, wash with water, and then with a saturated sodium bicarbonate solution until the filtrate is neutral.

  • Wash again with water and dry to afford the crude 8-chloroacridone.

  • Recrystallize from a suitable solvent such as ethanol or acetic acid to obtain the pure product.

II. Synthesis of Phenanthridinones via Palladium-Catalyzed Intramolecular Cyclization

Phenanthridinones are another important class of heterocyclic compounds with diverse biological activities. A common synthetic route involves the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides. This method offers a direct approach to the phenanthridinone core.[3][4]

Reaction Scheme:

G cluster_0 Amide Formation cluster_1 Intramolecular Cyclization This compound N-Aryl-2-bromo-6-chlorobenzamide Intermediate This compound->N-Aryl-2-bromo-6-chlorobenzamide + Aryl Amine Coupling Agent Aryl Amine Phenanthridinone Derivative N-Aryl-2-bromo-6-chlorobenzamide->Phenanthridinone Derivative Pd catalyst, Base Ligand, Heat

Synthesis of Phenanthridinones.

Quantitative Data for Palladium-Catalyzed Cyclization of 2-Bromobenzamides
EntrySubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1N-phenyl-2-bromobenzamidePd(OAc)₂/PPh₃Cs₂CO₃DMF12010-2459-88 (general)[3][5]
2N-(4-methoxyphenyl)-2-bromobenzamidePd(OAc)₂/noneKOAcDMA135295[6][7]
3N-methyl-N-phenyl-2-iodobenzamidePd-PVP NPsK₂CO₃H₂O:DMA1002490[6][7]

Note: The data is for analogous 2-bromobenzamides. The presence of the 6-chloro substituent may influence reaction conditions and yields.

Experimental Protocol: Synthesis of N-Aryl-2-bromo-6-chlorobenzamide and subsequent Palladium-Catalyzed Cyclization

Step 1: Synthesis of N-Aryl-2-bromo-6-chlorobenzamide

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or THF, add a coupling agent like (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or oxalyl chloride.

  • If using oxalyl chloride, add a catalytic amount of DMF. Stir for 1-2 hours at room temperature to form the acid chloride.

  • In a separate flask, dissolve the desired aryl amine (1.1 eq) and a base such as triethylamine or pyridine in the same anhydrous solvent.

  • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, 1M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • In a Schlenk tube, combine N-aryl-2-bromo-6-chlorobenzamide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., PPh₃, 0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF or DMA as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone derivative.

III. Synthesis of Quinazolinones

Quinazolinones are a prominent class of fused heterocycles that are structural components of numerous bioactive compounds. Their synthesis from this compound would first require amination to form 2-amino-3-bromo-5-chlorobenzoic acid, which can then be cyclized with a suitable one-carbon source. A more direct approach involves the reaction of this compound derivatives with nitrogen-containing reagents.

Reaction Scheme:

G cluster_0 Amination cluster_1 Cyclization This compound 2-Amino-3-bromo-5-chlorobenzoic Acid Intermediate This compound->2-Amino-3-bromo-5-chlorobenzoic Acid Amination (e.g., with NH3) Quinazolinone Derivative 2-Amino-3-bromo-5-chlorobenzoic Acid->Quinazolinone Derivative + Formamide or other C1 source Heat

Synthesis of Quinazolinones.

Quantitative Data for Quinazolinone Synthesis from Anthranilic Acid Derivatives
EntryAnthranilic Acid DerivativeReagentConditionsYield (%)Reference
15-Bromoanthranilic acidPhenyl isothiocyanate, TEAEthanol, reflux, 20h83[8]
22-AminobenzamideTerminal alkyne, Sulfonyl azideStirring, rtHigh[7]
32-Amino-3-chlorobenzoic acidAcyl chloride, then primary aminePyridine or DMFGood (general)[3]

Note: Specific data for the cyclization of 2-amino-3-bromo-5-chlorobenzoic acid is limited; these examples demonstrate general methodologies.

Experimental Protocol: Synthesis of 5-Bromo-7-chloroquinazolin-4(3H)-one (Hypothetical protocol based on analogous reactions)

Step 1: Amination of this compound

  • This step can be challenging due to the deactivated ring and may require high-pressure amination or nucleophilic aromatic substitution of a more activated derivative. A plausible route would involve conversion to the methyl ester followed by a Buchwald-Hartwig amination with a protected ammonia equivalent.

Step 2: Cyclization of 2-Amino-3-bromo-5-chlorobenzoic Acid

  • A mixture of 2-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) and formamide (excess, used as reagent and solvent) is heated at 150-180 °C for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to give 5-bromo-7-chloroquinazolin-4(3H)-one.

Conclusion

This compound is a valuable starting material for the synthesis of a range of medicinally important heterocyclic compounds. The differential reactivity of the halogen substituents, coupled with the versatility of the carboxylic acid group, allows for the application of various synthetic strategies, including Ullmann condensation and palladium-catalyzed cross-coupling reactions. The protocols provided herein offer a foundation for the synthesis of acridones, phenanthridinones, and quinazolinones, and can be adapted for the preparation of a diverse library of derivatives for drug discovery and development. Further optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.

References

Application Notes and Protocols for the Amidation of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the amidation of 2-bromo-6-chlorobenzoic acid, a key transformation in the synthesis of various compounds of interest in medicinal chemistry and materials science. The protocols outlined below describe two common and effective methods for amide bond formation: the use of a modern coupling agent and the classical acyl chloride approach.

Introduction

This compound is a valuable building block possessing multiple reactive sites that can be selectively functionalized. The amidation of its carboxylic acid moiety is a fundamental step to introduce a diverse range of functionalities, leading to the creation of novel scaffolds for drug discovery and other applications. The steric hindrance and electronic properties of the ortho-substituents (bromine and chlorine) can influence the reactivity of the carboxylic acid, making the choice of amidation conditions crucial for achieving high yields and purity. These protocols provide robust starting points for the successful synthesis of 2-bromo-6-chloro-N-substituted benzamides.

Data Presentation: Comparison of Amidation Methods

The following table summarizes typical reaction conditions and expected outcomes for the two primary amidation protocols described in this document. These values are based on general laboratory practices for similar substrates and may require optimization for specific amine coupling partners.

ParameterProtocol 1: HATU-Mediated CouplingProtocol 2: Acyl Chloride Method
Coupling/Activating Agent HATU (1-(Cyano(4-dimethylamino-pyridinium-1-yl)methylene)-1H,7H-tetrazolo[1,5-a]pyridinium hexafluorophosphate)Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Base N,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA) or Pyridine
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Anhydrous Dichloromethane (DCM) or Toluene
Temperature 0 °C to Room Temperature0 °C to Room Temperature (Amidation Step)
Reaction Time 1-4 hours2-16 hours (including acyl chloride formation)
Typical Yield Good to Excellent (often >80%)Good to Excellent (often >75%)
Key Advantages High efficiency, mild conditions, low racemization for chiral amines.Cost-effective, uses common reagents.
Key Considerations Higher cost of reagent, requires anhydrous conditions.Acyl chloride can be moisture-sensitive, requires careful handling of corrosive reagents.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol utilizes HATU, a highly effective uronium-based coupling reagent that promotes rapid amide bond formation under mild conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Pre-activation: Add HATU (1.1 eq) to the solution and stir for 15-30 minutes at 0 °C to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: Amidation via the Acyl Chloride (Schotten-Baumann Conditions)

This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by its reaction with the amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

Step A: Formation of 2-Bromo-6-chlorobenzoyl chloride

  • Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq with a catalytic amount of DMF) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Isolation of Acyl Chloride: Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 2-bromo-6-chlorobenzoyl chloride can be used directly in the next step.

Step B: Amidation

  • Reaction Setup: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add a solution of the crude 2-bromo-6-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for HATU-Mediated Amidation

Amidation_Workflow_HATU start_end start_end reagents reagents conditions conditions process process workup workup purification purification Start Start Dissolve Dissolve this compound and DIPEA in anhydrous DMF Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_HATU Add HATU Cool->Add_HATU Preactivate Stir for 15-30 min (Pre-activation) Add_HATU->Preactivate Add_Amine Add Amine Preactivate->Add_Amine React Stir at RT for 1-4h (Monitor by TLC/LC-MS) Add_Amine->React Quench Quench with Water & Extract with EtOAc React->Quench Wash Wash with NaHCO₃, Water, and Brine Quench->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify End Final Product Purify->End Acyl_Chloride_Method_Logic cluster_step1 Step A: Acyl Chloride Formation cluster_step2 Step B: Amidation input input intermediate intermediate process_step process_step output output Start_Acid This compound Formation Reaction in Anhydrous Solvent Start_Acid->Formation Chlorinating_Agent SOCl₂ or (COCl)₂ Chlorinating_Agent->Formation Intermediate_Acyl 2-Bromo-6-chlorobenzoyl chloride Formation->Intermediate_Acyl Amidation_Reaction Reaction in Anhydrous Solvent Intermediate_Acyl->Amidation_Reaction Amine Primary or Secondary Amine Amine->Amidation_Reaction Base Triethylamine or Pyridine Base->Amidation_Reaction Final_Product 2-Bromo-6-chloro-N-substituted benzamide Amidation_Reaction->Final_Product

Application Notes and Protocols for Metal-Catalyzed Reactions Involving 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for several common metal-catalyzed cross-coupling reactions utilizing 2-bromo-6-chlorobenzoic acid. This versatile building block is a valuable starting material in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and functional materials. The presented protocols for Suzuki-Miyaura, Heck, Sonogashira, and a copper-catalyzed amination reaction are based on established methodologies and provide a solid foundation for further reaction optimization.

Due to the sterically hindered nature of this compound, careful selection of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. The C-Br bond is expected to be more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the synthesis of various 6-chloro-biphenyl-2-carboxylic acid derivatives, which are precursors to biologically active molecules. The reaction typically proceeds selectively at the more reactive C-Br bond.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated Benzoic Acids
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromobenzoic AcidPhenylboronic acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)-K₂CO₃WaterRT1.595[1]
24-Bromobenzoic AcidPhenylboronic acidC60-TEGs/PdCl₂ (0.05)-K₂CO₃Water/CH₃OHRT4>90[2]
32-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95[3]
41-Bromo-2-(chloromethyl)benzene4-Methylphenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80295[4]

Note: Data for closely related substrates are provided as a reference for reaction optimization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Water (if using a two-phase system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).

  • In a separate vial, weigh the palladium catalyst and ligand and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a biphasic system is used, separate the layers. If not, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a versatile method for the C-C bond formation between an unsaturated halide and an alkene. This reaction allows for the introduction of vinyl groups at the 2-position of this compound.

Data Presentation: Heck Reaction of Aryl Halides
EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1BromobenzeneStyreneSPO-Pd complex (2)-K₂CO₃DMF6012>99[2]
23-Iodotoluene1-Iodo-3,3,3-trifluoropropanePd(OAc)₂ (2)-K₂CO₃DMF200 (MW)183[5]
3Aryl HalideBenzyl HalidePd(OAc)₂ (1)dppp (2%)NaHCO₃DMSO1402446-76[5]

Note: Data for related substrates are provided to guide reaction development.

Experimental Protocol: Heck Reaction

This protocol is a general guideline and may need optimization.

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylate) (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃) (2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMAc, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst, and the ligand.

  • Add the anhydrous solvent, followed by the base and the alkene.

  • Degas the mixture by several cycles of evacuation and backfilling with an inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the mixture to remove any precipitated salts.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction Catalytic Cycle

Heck_Reaction cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene_Complex Ar-Pd(II)(X)L2(Alkene) Ar-Pd(II)(X)L2->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)(X)L2 Alkene_Complex->Insertion_Product Migratory Insertion Alkene_Product Alkene_Product Insertion_Product->Alkene_Product β-Hydride Elimination

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynyl arenes. This reaction is valuable for the synthesis of precursors for pharmaceuticals and organic materials.

Data Presentation: Sonogashira Coupling of Aryl Halides
EntryAryl HalideAlkynePd Catalyst (mol%)Cu Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotoluenePhenylacetylene5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃-DMA80-60[6]
21-Bromo-2-ethynylbenzenePhenylacetylene5% Pd on Al₂O₃0.1% Cu₂O on Al₂O₃----50[6]
3Halogenated Aryl HydrocarbonTerminal AcetyleneCuI (3)--DMF--High[7]

Note: Data for related substrates are provided as a reference for reaction optimization.

Experimental Protocol: Sonogashira Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)(X)L2 Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 ArPd(II)XL2->ArPd(II)(C≡CR)L2 Transmetalation ArC≡CR ArC≡CR ArPd(II)(C≡CR)L2->ArC≡CR Reductive Elimination CuX CuX CuC≡CR Cu-C≡CR CuX->CuC≡CR Base CuC≡CR->ArPd(II)XL2 HC≡CR H-C≡CR HC≡CR->CuC≡CR

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Copper-Catalyzed Amination

Copper-catalyzed amination, an Ullmann-type reaction, provides a valuable method for the formation of C-N bonds. This approach is particularly useful for the synthesis of N-aryl anthranilic acid derivatives, which are important pharmacophores. The reaction can be performed without protection of the carboxylic acid group.

Data Presentation: Copper-Catalyzed Amination of Bromobenzoic Acids
EntryBromobenzoic AcidAmineCatalystBaseSolventTemp. (°C)Yield (%)Reference
12-Bromobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol13091[8]
22-Bromo-4-fluorobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol13082[8]
32-Bromo-4-chlorobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol13094[8]
42,5-Dibromobenzoic acidAnilineCu/Cu₂OK₂CO₃2-Ethoxyethanol13088[8]
Experimental Protocol: Copper-Catalyzed Amination

This protocol is based on the amination of 2-bromobenzoic acid derivatives and can be adapted for this compound.[8]

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Copper powder (catalytic amount)

  • Copper(I) oxide (Cu₂O) (catalytic amount)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 2-Ethoxyethanol

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the amine (1.1 mmol), potassium carbonate (2.0 mmol), copper powder, and copper(I) oxide.

  • Add 2-ethoxyethanol as the solvent.

  • Heat the mixture to 130 °C under an inert atmosphere.

  • Stir the reaction until completion (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with aqueous HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to afford the N-aryl anthranilic acid derivative.

  • Further purification can be achieved by recrystallization if necessary.

Proposed Reaction Workflow for Copper-Catalyzed Amination

Copper_Amination_Workflow A Combine Reactants: This compound Amine K2CO3 Cu/Cu2O B Add Solvent: 2-Ethoxyethanol A->B C Heat to 130°C under Inert Atmosphere B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up: Cool, Dilute with Water, Acidify with HCl D->E F Isolation: Filter, Wash with Water, Dry E->F G Purification (optional): Recrystallization F->G H Final Product: N-Aryl-6-chloroanthranilic acid G->H

Caption: Experimental workflow for the copper-catalyzed amination.

References

Synthetic Routes to Biaryl Compounds Using 2-Bromo-6-chlorobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 2-Bromo-6-chlorobenzoic acid as a key starting material. The methodologies presented focus on palladium-catalyzed Suzuki-Miyaura coupling, Heck reaction, and copper-catalyzed Ullmann condensation, offering a range of synthetic strategies for accessing diverse biaryl structures.

Introduction

Biaryl scaffolds are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The development of efficient and versatile synthetic methods to construct these frameworks is a cornerstone of modern organic chemistry. This compound is a valuable and versatile building block for the synthesis of biaryl compounds. The differential reactivity of the bromine and chlorine substituents can be exploited for selective cross-coupling reactions, allowing for the stepwise and controlled introduction of different aryl groups. This document outlines key synthetic routes—Suzuki-Miyaura coupling, Heck reaction, and Ullmann condensation—for the preparation of biaryl compounds from this compound, complete with detailed experimental protocols and comparative data.

Synthetic Methodologies

The primary routes for the synthesis of biaryl compounds from this compound involve transition-metal-catalyzed cross-coupling reactions. The choice of methodology often depends on the desired final product, functional group tolerance, and the availability of coupling partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or its ester. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolanePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001685
2Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101888
43-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O902475

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 235.5 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 424.6 mg)

  • Toluene (5 mL)

  • Water (1 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to yield the desired 2-chloro-6-phenylbenzoic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Biaryl Product Base Base Base->Biaryl Product Solvent Solvent Solvent->Biaryl Product Heck_Reaction cluster_reactants Reactants cluster_reagents Reagents This compound This compound Substituted Alkene Product Substituted Alkene Product This compound->Substituted Alkene Product Alkene Alkene Alkene->Substituted Alkene Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Substituted Alkene Product Base Base Base->Substituted Alkene Product Ullmann_Condensation Aryl Halide 1 Aryl Halide 1 Biaryl Product Biaryl Product Aryl Halide 1->Biaryl Product Aryl Halide 2 Aryl Halide 2 Aryl Halide 2->Biaryl Product Copper Catalyst Copper Catalyst Copper Catalyst->Biaryl Product High Temperature High Temperature High Temperature->Biaryl Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-Bromo-6-chlorobenzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective Grignard reagent formation due to moisture.[1]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Incomplete oxidation of the starting material (e.g., 2-bromo-6-chlorotoluene).Increase reaction time or temperature. Ensure the oxidizing agent (e.g., KMnO4) is fresh and used in the correct stoichiometric ratio.[2]
Poor electrophilic substitution (bromination).Verify the activity of the brominating agent and the catalyst. Optimize reaction temperature and time.
Formation of Isomeric Impurities Non-selective bromination of the aromatic ring.[3]Use a directing group or a milder brominating agent to improve regioselectivity. Employ a catalyst that favors the desired isomer.[3]
Steric hindrance leading to substitution at undesired positions.Modify the substrate to reduce steric hindrance or use a bulkier catalyst to direct substitution.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] Extend the reaction time or increase the temperature as needed.
Deactivation of the catalyst.Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. Use a fresh batch of catalyst.
Difficult Product Isolation/Purification Product is soluble in the reaction solvent.After the reaction, quench the mixture and adjust the pH to precipitate the carboxylic acid.[6]
Presence of oily byproducts.Purify the crude product by recrystallization from a suitable solvent system or by using column chromatography.[4]
Exothermic Reaction Runaway Poor temperature control during ortho-lithiation.[7]Implement efficient cooling, such as a jacketed reactor with a cooling service or the controlled addition of a coolant like liquid nitrogen, especially during the addition of exothermic reagents.[7]

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of this compound.

What are the common starting materials for the synthesis of this compound?

Common starting materials include 2-chlorotoluene, 2-chlorobenzoic acid, or salicylic acid.[2][3][5] The choice of starting material depends on the desired synthetic route and available resources.

Which synthetic route generally provides the highest yield?

Multi-step synthetic routes, such as the oxidation of 2-bromo-6-chlorotoluene or a sequence involving bromination and then chlorination of a suitable precursor, can often be optimized to provide high yields.[2][5] For instance, a process involving the esterification of the parent acid produced through an o-lithiation/carboxylation approach has been reported with a 79% overall yield.[7]

How can I minimize the formation of the 5-bromo-2-chlorobenzoic acid isomer during bromination of 2-chlorobenzoic acid?

The formation of isomeric impurities is a common challenge. Using a selective brominating agent and a suitable catalyst can help direct the bromine to the desired position. Additionally, controlling the reaction temperature is crucial for selectivity. Some methods report the use of a catalyst to inhibit the formation of the undesired 4-bromo isomer.[3]

What is a suitable method for purifying the final product?

Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol/water mixtures or methanol/water mixtures.[5][8] Column chromatography can also be used for purification if recrystallization is not sufficient.[4]

How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][5] These techniques allow you to check for the consumption of the starting material and the formation of the product over time.

Experimental Protocols

Below are summaries of potential experimental protocols for key synthetic steps.

1. Oxidation of 2-Bromo-6-chlorotoluene

This protocol is a general representation of an aromatic side-chain oxidation.

  • Materials: 2-Bromo-6-chlorotoluene, Potassium permanganate (KMnO₄), water, and Hydrochloric acid (HCl).[2]

  • Procedure:

    • Dissolve KMnO₄ in water in a round-bottomed flask.

    • Add 2-Bromo-6-chlorotoluene to the solution.

    • Heat the mixture under reflux until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated HCl to precipitate the this compound.[2]

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

2. Grignard Carboxylation

This protocol outlines the synthesis via a Grignard reagent.

  • Materials: A suitable bromo-chloro-benzene derivative, Magnesium (Mg) turnings, anhydrous diethyl ether or THF, and dry ice (solid CO₂).[1]

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add magnesium turnings.

    • Add a solution of the bromo-chloro-benzene derivative in anhydrous ether dropwise to initiate the Grignard reagent formation.

    • Once the Grignard reagent is formed, pour it over crushed dry ice with vigorous stirring.

    • Allow the excess dry ice to sublime.

    • Quench the reaction by slowly adding dilute HCl.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.[1]

    • Purify by recrystallization.

Visualizations

Logical Workflow for Synthesis Optimization

A Define Synthesis Goal (Target Yield & Purity) B Select Synthetic Route A->B C Starting Material Selection (e.g., 2-chlorotoluene, 2-chlorobenzoic acid) B->C D Reaction Condition Optimization (Temperature, Time, Catalyst) C->D E In-Process Monitoring (TLC, HPLC) D->E I Troubleshooting (Low Yield, Impurities) D->I F Work-up & Isolation E->F G Purification (Recrystallization, Chromatography) F->G F->I H Characterization & Yield Calculation G->H G->I H->A Iterate if goal not met I->D Adjust Conditions

Caption: A logical workflow for optimizing the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Start Low Yield Observed Q1 Was the reaction incomplete? Start->Q1 A1_Yes Increase reaction time/temperature Check catalyst activity Q1->A1_Yes Yes Q2 Were starting materials pure and dry? Q1->Q2 No A1_Yes->Q2 A2_No Purify/dry starting materials and solvents Q2->A2_No No Q3 Was product lost during work-up? Q2->Q3 Yes End Yield Optimized A2_No->End A3_Yes Optimize extraction and precipitation pH Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A decision tree to troubleshoot low yield in the synthesis process.

References

Technical Support Center: Reactions of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent applications include Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These reactions are foundational in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Q2: Which halogen is more reactive in cross-coupling reactions involving this compound?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl. Therefore, the bromo group at the 2-position is expected to be more reactive than the chloro group at the 6-position. This difference in reactivity can be exploited to achieve selective functionalization at the C-2 position by carefully controlling the reaction conditions.

Q3: What are the typical by-products observed in Suzuki-Miyaura coupling reactions with this compound?

A3: Common by-products include those resulting from homocoupling of the boronic acid reagent and protodehalogenation of the starting material. Homocoupling of this compound can also occur, leading to the formation of a biphenyl species.

Q4: Can decarboxylation be a significant side reaction?

A4: Yes, decarboxylation, the loss of the carboxylic acid group, can occur under certain reaction conditions, particularly at elevated temperatures. This results in the formation of 1-bromo-3-chlorobenzene. The stability of the benzoic acid moiety should be considered when selecting reaction parameters.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue 1: Low yield of the desired cross-coupled product and significant formation of by-products.

This is a common issue that can often be traced back to several factors in the reaction setup.

Potential CauseTroubleshooting Strategy
Protodehalogenation This side reaction, where the bromine atom is replaced by a hydrogen, can be promoted by certain bases and protic solvents. Using anhydrous, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often beneficial. It is also advisable to use anhydrous aprotic solvents such as dioxane, THF, or toluene.[1]
Homocoupling of Boronic Acid The presence of oxygen can promote the homocoupling of the boronic acid coupling partner.[2] Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst and maintain an inert atmosphere throughout the reaction.
Catalyst Deactivation The formation of palladium black is an indicator of catalyst precipitation and deactivation.[1] Ensure rigorous degassing to remove oxygen. Employing bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst in solution.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature can significantly impact the reaction outcome. Aprotic solvents are generally preferred. Running the reaction at the lowest effective temperature can help to minimize side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., dioxane or toluene).

  • In a separate vial, prepare the catalyst system by mixing a palladium source (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos, XPhos) in the reaction solvent.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate can then be subjected to an appropriate aqueous workup and purification by column chromatography.

Suzuki_Byproducts cluster_reactants Reactants cluster_products Products & By-products 2-Bromo-6-chlorobenzoic_acid This compound Desired_Product Desired Cross-Coupled Product 2-Bromo-6-chlorobenzoic_acid->Desired_Product Suzuki Coupling Protodehalogenation Protodehalogenation By-product (6-chlorobenzoic acid) 2-Bromo-6-chlorobenzoic_acid->Protodehalogenation Side Reaction Homocoupling_Benzoic Homocoupling By-product (Dimer of starting material) 2-Bromo-6-chlorobenzoic_acid->Homocoupling_Benzoic Side Reaction Arylboronic_acid Arylboronic Acid Arylboronic_acid->Desired_Product Homocoupling_Boronic Homocoupling By-product (Biphenyl from boronic acid) Arylboronic_acid->Homocoupling_Boronic Side Reaction

Caption: Potential reaction pathways in Suzuki coupling.

Buchwald-Hartwig Amination

Issue 2: Inefficient C-N bond formation and the presence of unreacted starting material.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the reaction conditions.

Potential CauseTroubleshooting Strategy
Inappropriate Base The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weak bases may result in low conversion.
Catalyst and Ligand Selection Sterically hindered and electron-rich ligands are often required for efficient coupling, especially with challenging substrates. Ligands such as Josiphos, Xantphos, or those from the Buchwald biarylphosphine family are frequently employed.
Reaction Temperature Some Buchwald-Hartwig aminations require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at lower temperatures, a gradual increase may be necessary.
Amine Volatility If a low-boiling-point amine is used, ensure the reaction is performed in a sealed tube or under reflux with an efficient condenser to prevent its evaporation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the appropriate ligand, and the base (e.g., NaOtBu) to a dry reaction vessel.

  • Add this compound and the desired amine.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to the required temperature (often between 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - this compound - Amine - Base start->reagents catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Reaction Workup: - Quench - Extract monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 2-Bromo-6-chlorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-Bromo-6-chlorobenzoic acid by recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to assist you in obtaining a high-purity product.

Solubility Data

SolventBoiling Point (°C)Solubility at 25°C ( g/100 mL) (Estimated)Solubility at Boiling Point ( g/100 mL) (Estimated)Notes
Water100< 0.1~1.5Often used in a mixed solvent system.
Methanol65~5-10> 30Good solvent, but its high solvency at room temperature might reduce yield.
Ethanol78~3-7> 25Similar to methanol, a good solvent choice. Often used with water as an anti-solvent.
Isopropanol82~2-5> 20A good option with a slightly higher boiling point than ethanol.
Acetic Acid118~10-15> 40High solubility; may be difficult to precipitate the compound upon cooling.
Acetone56> 20> 50Generally too good of a solvent for recrystallization of this compound.
Ethyl Acetate77Slightly soluble[1]> 15A potential solvent, though its effectiveness may vary.
Chloroform61Slightly soluble[1]> 10A possible solvent, but less common for recrystallization of carboxylic acids.

Disclaimer: The quantitative solubility data presented are estimations and should be used as a guideline. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to dissolve the solid completely. Heat the solution gently on a hot plate with stirring. The solution should be near boiling.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities present in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the fluted filter paper into the preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the clear, hot filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few more drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization solvent) to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals on the filter paper by drawing air through the Buchner funnel for a period.

    • Transfer the crystals to a pre-weighed watch glass and dry them further in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Analysis:

    • Determine the melting point of the purified crystals. Pure this compound has a melting point in the range of 148-152°C.[1] A sharp melting point close to the literature value is an indication of high purity.

    • Calculate the percent recovery.

Troubleshooting Guide

Diagram: Troubleshooting Recrystallization

TroubleshootingRecrystallization start Start Recrystallization dissolution_issue Problem: Solid Won't Dissolve start->dissolution_issue oiling_out Problem: Oiling Out Occurs dissolution_issue->oiling_out Solid Dissolves add_more_solvent Add more hot solvent dissolution_issue->add_more_solvent Yes change_solvent Choose a more suitable solvent dissolution_issue->change_solvent No no_crystals Problem: No Crystals Form oiling_out->no_crystals No Oiling reheat_add_solvent Reheat and add more 'good' solvent oiling_out->reheat_add_solvent Yes low_yield Problem: Low Yield no_crystals->low_yield Crystals Form scratch_flask Scratch inner surface of the flask no_crystals->scratch_flask Yes end_success Successful Purification low_yield->end_success Good Yield check_solvent_volume Review: Was too much solvent used? low_yield->check_solvent_volume Yes add_more_solvent->dissolution_issue Still not dissolved slow_cool Ensure slow cooling reheat_add_solvent->slow_cool slow_cool->oiling_out Still oils out seed_crystal Add a seed crystal scratch_flask->seed_crystal No effect reduce_solvent Boil off some solvent seed_crystal->reduce_solvent No effect reduce_solvent->no_crystals Re-cool check_cooling Review: Was cooling too rapid? check_solvent_volume->check_cooling

Caption: A flowchart for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving, even when I add a lot of hot solvent. What's wrong?

A1: This could be due to a few reasons. First, you may not have chosen the correct solvent. If the compound has very low solubility even in the boiling solvent, you will need to select a different one. Refer to the solubility table to choose a more appropriate solvent. Second, your sample may contain insoluble impurities. If most of the solid dissolves but a small amount remains, you should proceed to the hot filtration step to remove the insoluble material.

Q2: An oil is forming instead of crystals as my solution cools. How can I fix this?

A2: This phenomenon, known as "oiling out," can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To remedy this, try reheating the solution to redissolve the oil and then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly by insulating the flask. If the problem persists, consider using a solvent with a lower boiling point.

Q3: No crystals have formed after my solution has cooled to room temperature and been in an ice bath. What should I do?

A3: This is a common issue that can often be resolved with a few simple techniques. First, try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth. If that doesn't work, try adding a "seed crystal" – a very small crystal of the pure compound – to the solution. If neither of these methods works, it is likely that you have used too much solvent. In this case, you will need to gently heat the solution to evaporate some of the solvent and then try to crystallize the compound again.

Q4: My final product has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indication that your sample is still impure. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. In this case, a second recrystallization may be necessary to achieve the desired purity. You might also consider if the chosen solvent was optimal, as some solvents may be better at excluding certain impurities.

Q5: My percent recovery is very low. What are the common causes for this?

A5: A low percent recovery can be due to several factors:

  • Using too much solvent: This is the most common reason, as a significant portion of your compound will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, you can lose product on the filter paper.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your product.

  • Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution in an ice bath can lead to a lower yield.

References

Technical Support Center: Chromatographic Separation of 2-Bromo-6-chlorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of 2-Bromo-6-chlorobenzoic acid isomers. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide practical solutions and detailed experimental protocols to guide your method development and optimization.

Frequently Asked Questions (FAQs)

Q1: Which chromatographic techniques are most suitable for separating positional isomers of this compound?

A1: The most effective techniques for separating positional isomers of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). The choice of technique will depend on the specific isomers being separated, the required resolution, and the available instrumentation.

  • HPLC: Particularly in reversed-phase mode, HPLC is a powerful tool for separating these isomers. The separation is influenced by the slight differences in polarity and hydrophobicity among the isomers.

  • GC: GC, especially when coupled with a mass spectrometer (GC-MS), offers high separation efficiency. However, due to the low volatility of benzoic acids, derivatization is typically required to convert the acidic functional group into a more volatile form.

  • SFC: SFC is a valuable alternative that combines the advantages of both HPLC and GC, offering fast and efficient separations with reduced solvent consumption.[1][2]

Q2: Why is derivatization necessary for the GC analysis of this compound isomers?

A2: Derivatization is crucial for the GC analysis of this compound for two primary reasons. Firstly, the carboxylic acid group makes the molecule polar and prone to hydrogen bonding, which leads to poor peak shape (tailing) and low volatility, making it unsuitable for direct GC analysis. Secondly, converting the carboxylic acid to a less polar and more volatile ester or silyl ester derivative significantly improves its chromatographic behavior, resulting in sharper peaks and better resolution. Common derivatization techniques include silylation (e.g., with BSTFA) or methylation.[3]

Q3: What are the key parameters to optimize for improving the HPLC separation of these isomers?

A3: For the HPLC separation of this compound isomers, the most critical parameters to optimize are:

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase directly influences the retention and selectivity of the isomers.

  • Mobile Phase pH: Since the analytes are acidic, the pH of the mobile phase is critical. Maintaining a pH below the pKa of the benzoic acids (typically around 2.5-3.5) will ensure they are in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.

  • Stationary Phase Chemistry: While a standard C18 column is a good starting point, other stationary phases like phenyl, biphenyl, or pentafluorophenyl (PFP) can offer different selectivities for aromatic and halogenated compounds.[4]

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, sometimes improving resolution.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Isomer Peaks 1. Inappropriate mobile phase composition. 2. Mobile phase pH is not optimal. 3. Unsuitable stationary phase.1. Optimize the gradient slope or the isocratic percentage of the organic modifier. 2. Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of the analytes. 3. Screen different column chemistries (e.g., Phenyl, PFP, Biphenyl).[4]
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Sample overload.1. Lower the mobile phase pH to suppress silanol activity. 2. Reduce the sample concentration or injection volume.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Check the pump for leaks and ensure proper solvent mixing. 3. Use a column oven to maintain a constant temperature.
GC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No or Very Small Peaks 1. Incomplete derivatization. 2. Sample degradation in the injector.1. Optimize derivatization conditions (reagent, temperature, time). 2. Lower the injector temperature.
Split or Broad Peaks 1. Poor injection technique. 2. Column contamination.1. Use an autosampler for consistent injections. 2. Bake out the column or trim the first few centimeters.
Baseline Drift 1. Column bleed. 2. Contaminated carrier gas.1. Condition the column properly. 2. Ensure high-purity carrier gas and use traps to remove oxygen and moisture.

Experimental Protocols

HPLC Method for Positional Isomer Separation (Starting Point)

This protocol is based on a method for a structurally related compound, 2-Bromo-3-nitrobenzoic acid, and serves as an excellent starting point for method development.[5]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Data Presentation (Illustrative)

The following table presents expected retention times for positional isomers based on the separation of similar compounds. Actual retention times will need to be determined experimentally.

CompoundExpected Retention Time (min)
2-Bromo-4-chlorobenzoic acid8.5
2-Bromo-5-chlorobenzoic acid9.2
This compound 10.1
3-Bromo-2-chlorobenzoic acid9.8
4-Bromo-2-chlorobenzoic acid8.9
GC-MS Method for Positional Isomer Separation (Starting Point)

This protocol is a general approach for the analysis of chlorobenzoic acid isomers after derivatization.[3]

1. Derivatization (Silylation):

  • Evaporate a solution of the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Injector Temperature 250°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
MS Mode Scan (m/z 50-400)

Data Presentation (Illustrative)

Expected retention times for silylated isomers are hypothetical and for illustrative purposes.

Compound (as TMS ester)Expected Retention Time (min)
2-Bromo-4-chlorobenzoic acid TMS ester12.3
2-Bromo-5-chlorobenzoic acid TMS ester12.8
This compound TMS ester 13.5
3-Bromo-2-chlorobenzoic acid TMS ester13.1
4-Bromo-2-chlorobenzoic acid TMS ester12.5

Visualizing Workflows and Logic

HPLC Method Development Workflow

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample in Diluent inject Inject Sample prep_sample->inject prep_mp Prepare Mobile Phases (A & B) equilibrate Equilibrate C18 Column prep_mp->equilibrate equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection at 254 nm run_gradient->detect analyze Analyze Chromatogram detect->analyze check_res Check Resolution analyze->check_res check_res->analyze >= 1.5 optimize Optimize Method check_res->optimize < 1.5 optimize->prep_mp Adjust Mobile Phase

Caption: A typical workflow for developing an HPLC method for isomer separation.

GC-MS Troubleshooting Logic

gc_troubleshooting start Poor Chromatographic Results q_peaks Are peaks present? start->q_peaks q_shape Are peaks symmetrical? q_peaks->q_shape Yes check_deriv Verify Derivatization q_peaks->check_deriv No q_rt Are retention times stable? q_shape->q_rt Yes check_column Inspect/Condition Column q_shape->check_column No check_flow Verify Gas Flow Rates q_rt->check_flow No end Good Chromatography q_rt->end Yes check_injector Check Injector Conditions check_deriv->check_injector

Caption: A logical flow for troubleshooting common GC-MS issues.

References

Technical Support Center: Catalyst Deactivation in Suzuki Coupling of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the Suzuki coupling of the sterically hindered substrate, 2-Bromo-6-chlorobenzoic acid. The information provided aims to help troubleshoot common issues and optimize reaction conditions for improved yield and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The primary challenges arise from the substrate's structure. The two ortho-substituents (bromine and chlorine) create significant steric hindrance around the reaction center, which can impede the palladium catalyst's approach and slow down crucial steps in the catalytic cycle.[1][2] Additionally, the carboxylic acid group can be deprotonated by the base, and the resulting carboxylate may coordinate with the palladium catalyst, leading to its deactivation.[3][4]

Q2: My reaction is showing low to no conversion of the starting materials. What are the likely causes?

Low or no conversion is a common problem and can be attributed to several factors:

  • Inefficient Oxidative Addition: The steric bulk of the ortho-substituents can hinder the initial insertion of the palladium catalyst into the carbon-bromine bond.[1]

  • Catalyst Deactivation: The palladium catalyst may be deactivated before the reaction can proceed to completion. This can be caused by coordination with the carboxylate group of the substrate or by the formation of inactive palladium black.[1][3]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for this challenging substrate. Suboptimal conditions can lead to a stalled reaction.[2]

Q3: I'm observing the formation of palladium black in my reaction flask. What does this signify and how can I prevent it?

The formation of palladium black indicates the precipitation of the palladium catalyst from the solution, leading to a loss of catalytic activity.[1] This can be caused by:

  • Insufficient Ligand: The ligand may not be robust enough to stabilize the palladium(0) species throughout the catalytic cycle.

  • High Temperatures: Elevated temperatures can sometimes promote catalyst decomposition.[3]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst degradation.

To prevent this, ensure your reaction is thoroughly degassed, consider using more robust and sterically hindered ligands, and optimize the reaction temperature.[1][3]

Q4: Can the carboxylic acid group on my substrate interfere with the reaction?

Yes, the carboxylic acid group can interfere. Under the basic conditions of the Suzuki coupling, it is deprotonated to a carboxylate, which can chelate to the palladium center and inhibit its catalytic activity.[4] To circumvent this, you might consider protecting the carboxylic acid as an ester, which can be hydrolyzed post-coupling. Alternatively, using a weak inorganic base in excess can sometimes allow the reaction to proceed with the free acid.[4]

Q5: What are the common side products I should look out for?

Common side products include:

  • Protodehalogenation: The bromine or chlorine atom is replaced by a hydrogen atom. This can be promoted by certain bases or the presence of protic solvents.[1][5]

  • Homocoupling: Two molecules of the boronic acid couple together. This is often exacerbated by the presence of oxygen.[2][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inefficient oxidative addition due to steric hindrance.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to accelerate this step.[1] Consider using a pre-formed catalyst complex.
Catalyst deactivation by the carboxylate group.Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[4] Alternatively, screen weak inorganic bases like K₃PO₄ or Cs₂CO₃.[1]
Inactive catalyst.Use a fresh, high-quality palladium precursor and ligand. Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1][6]
Formation of Palladium Black Insufficient ligand to stabilize the Pd(0) catalyst.Increase the ligand-to-palladium ratio. Use more robust, sterically hindered ligands (e.g., Buchwald-type biarylphosphine ligands).[3]
High reaction temperature.Try lowering the reaction temperature.[3]
Significant Formation of Protodehalogenated Byproduct Use of a nucleophilic or protic base/solvent.Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[1] Employ anhydrous aprotic solvents such as dioxane, THF, or toluene.[1]
Interruption of the catalytic cycle.The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.[1]
Significant Homocoupling of Boronic Acid Presence of oxygen.Ensure thorough degassing of all solvents and reagents (e.g., freeze-pump-thaw cycles or sparging with an inert gas).[2]
Slow transmetalation step.Moderately increase the reaction temperature or screen different bases to facilitate transmetalation.[3]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound (as the methyl ester)

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • Methyl 2-bromo-6-chlorobenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 2-bromo-6-chlorobenzoate, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the reaction flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)(X)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ Base pd_biaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling of This compound check_catalyst Check Catalyst System start->check_catalyst use_bulky_ligand Use Bulky/Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->use_bulky_ligand Yes check_conditions Review Reaction Conditions check_catalyst->check_conditions No side_products Analyze for Side Products use_bulky_ligand->side_products degas Ensure Rigorous Degassing check_conditions->degas Degassing issue? screen_base Screen Anhydrous, Weak Bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_base Base issue? protect_acid Consider Protecting Carboxylic Acid (Esterification) check_conditions->protect_acid Substrate interference? degas->side_products screen_base->side_products protect_acid->side_products protodehalogenation Protodehalogenation? side_products->protodehalogenation homocoupling Homocoupling? side_products->homocoupling adjust_solvent_base Use Anhydrous Aprotic Solvent & Non-Nucleophilic Base protodehalogenation->adjust_solvent_base optimize_temp Optimize Temperature homocoupling->optimize_temp

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Catalyst_Deactivation active_catalyst Active Pd(0)L₂ Catalyst deactivation_pathways Deactivation Pathways active_catalyst->deactivation_pathways pd_black Palladium Black Formation (Aggregation) deactivation_pathways->pd_black Insufficient Ligand/ High Temperature carboxylate_coordination Carboxylate Coordination deactivation_pathways->carboxylate_coordination Presence of Free Carboxylic Acid ligand_degradation Ligand Degradation/ Dissociation deactivation_pathways->ligand_degradation Oxidative/Thermal Instability inactive_complex Inactive Pd(II)-Carboxylate Complex carboxylate_coordination->inactive_complex ligand_degradation->pd_black

Caption: Common pathways for palladium catalyst deactivation.

References

Preventing decarboxylation of 2-Bromo-6-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted decarboxylation of 2-Bromo-6-chlorobenzoic acid during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 1-bromo-3-chlorobenzene, an undesired byproduct. This reaction is often promoted by heat and can lead to significant yield loss and purification challenges in your desired reaction.

Q2: What factors make this compound susceptible to decarboxylation?

A2: The presence of ortho-substituents, in this case, a bromine and a chlorine atom, can electronically influence the stability of the benzoic acid, making it more prone to decarboxylation, especially under harsh reaction conditions such as high temperatures or strongly acidic or basic environments.

Q3: How can I detect if decarboxylation has occurred in my reaction?

A3: You can detect the presence of the decarboxylated byproduct, 1-bromo-3-chlorobenzene, using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Comparing the spectra or chromatogram of your reaction mixture to a standard of 1-bromo-3-chlorobenzene will confirm its presence.

Q4: Is it possible to completely avoid decarboxylation?

A4: While complete avoidance can be challenging, especially under forcing conditions, decarboxylation can be significantly minimized by carefully selecting mild reaction conditions, using appropriate reagents, and in some cases, protecting the carboxylic acid group.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Significant formation of 1-bromo-3-chlorobenzene during esterification.
Potential CauseRecommended Solutions
High Reaction Temperature Employ milder esterification methods that do not require high heat. For example, use DCC/DMAP coupling at 0 °C to room temperature. Avoid traditional Fischer esterification which often requires refluxing in alcohol with a strong acid.[3]
Strongly Acidic Conditions Instead of strong mineral acids like H₂SO₄, consider using milder activators for the carboxylic acid.
Prolonged Reaction Times at Elevated Temperatures Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.
Issue 2: Low yield in amidation reactions due to decarboxylation.
Potential CauseRecommended Solutions
Use of High Temperatures Utilize modern peptide coupling reagents that are effective at or below room temperature. Reagents like HATU, HBTU, or PyBOP are highly efficient for sterically hindered acids and can prevent the need for heat.[4][5][6]
Inappropriate Coupling Reagent For sterically hindered acids like this compound, standard coupling reagents might be sluggish, tempting an increase in temperature. Choose a more reactive coupling reagent designed for hindered substrates.[5][6]
Strong Base The use of strong, non-hindered bases can sometimes promote side reactions. Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7]
Issue 3: Decarboxylation observed during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).
Potential CauseRecommended Solutions
High Reaction Temperature Screen different palladium catalysts and ligands to find a system that is active at a lower temperature. Modern ligands can often facilitate coupling at or near room temperature.[8]
Prolonged Reaction Time Optimize the reaction conditions (catalyst loading, concentration, base) to achieve a reasonable reaction rate, thus minimizing the time the substrate is exposed to potentially decarboxylating conditions.
Base-Promoted Decarboxylation The choice of base is critical in Suzuki and other cross-coupling reactions.[8] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that is effective for the coupling reaction but minimizes decarboxylation.

Experimental Protocols

Protocol 1: Mild Esterification using DCC/DMAP

This protocol describes the esterification of this compound with a generic alcohol (R-OH) under mild conditions to minimize decarboxylation.

Reagents:

  • This compound (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the alcohol followed by DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation using HATU Coupling Reagent

This protocol outlines the formation of an amide from this compound and a generic amine (R-NH₂) using a modern peptide coupling reagent.

Reagents:

  • This compound (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound in anhydrous DMF.

  • Add the amine to the solution.

  • Cool the mixture to 0 °C.

  • Add DIPEA, followed by the portion-wise addition of HATU.

  • Stir the reaction at 0 °C for 15 minutes and then allow it to warm to room temperature.

  • Continue stirring for 2-4 hours, monitoring by TLC or LC-MS.[9]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Analytical Methods for Monitoring Decarboxylation

Accurate monitoring of the reaction is crucial. The following table provides starting points for analytical method development.

Analytical TechniqueStationary PhaseMobile Phase / ConditionsDetectionAnalyte Elution Order
HPLC C18 reverse-phase columnAcetonitrile/Water gradient with 0.1% formic acidUV at 254 nm1-bromo-3-chlorobenzene will elute before the more polar this compound.[10]
GC-MS Standard non-polar capillary column (e.g., DB-5ms)Temperature gradient (e.g., 50 °C to 250 °C)Mass Spectrometry (EI)1-bromo-3-chlorobenzene is volatile and will elute. The parent acid may require derivatization for good peak shape.[2][11]

Visualizing Workflows and Concepts

To aid in understanding the processes involved, the following diagrams have been generated.

Decarboxylation_Pathway cluster_products Decarboxylation Products 2-Bromo-6-chlorobenzoic_acid This compound 1-bromo-3-chlorobenzene 1-bromo-3-chlorobenzene 2-Bromo-6-chlorobenzoic_acid->1-bromo-3-chlorobenzene Heat / Harsh Conditions CO2 CO₂ Prevention_Strategy cluster_start Starting Material cluster_pathways Reaction Pathways cluster_conditions Preventative Measures start This compound decarboxylation Decarboxylation (Undesired) start->decarboxylation desired_reaction Desired Reaction (e.g., Amidation) start->desired_reaction mild_conditions Mild Reaction Conditions (Low Temp, Neutral pH) mild_conditions->decarboxylation Inhibits mild_conditions->desired_reaction coupling_reagents Efficient Coupling Reagents (e.g., HATU) coupling_reagents->decarboxylation Avoids High Temp coupling_reagents->desired_reaction Experimental_Workflow cluster_planning Reaction Planning cluster_execution Execution cluster_analysis Analysis & Troubleshooting A Select Mild Conditions B Choose Appropriate Reagents (e.g., Peptide Coupling Reagent) A->B C Set up Reaction at Low Temp (e.g., 0 °C) B->C D Monitor Reaction Progress (TLC/LC-MS) C->D E Analyze Crude Mixture for Byproduct (HPLC/GC-MS) D->E F Troubleshoot if Decarboxylation > 5% E->F

References

Side reactions of 2-Bromo-6-chlorobenzoic acid under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromo-6-chlorobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical compound, particularly focusing on its reactivity under basic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under basic conditions, providing potential causes and recommended solutions.

Symptom Potential Cause Recommended Solutions
Low or no yield of the desired product; recovery of starting material. 1. Insufficient base: The base may be fully consumed by the acidic proton of the carboxylic acid, leaving none to participate in the desired reaction. 2. Steric hindrance: The ortho-substituents (bromo and chloro) may sterically hinder the reaction site. 3. Low reaction temperature: The activation energy for the desired transformation may not be met.1. Increase base stoichiometry: Use at least one equivalent of a non-nucleophilic base to deprotonate the carboxylic acid, plus the amount required for the reaction. Consider using a stronger base. 2. Use a less sterically demanding nucleophile/reagent. 3. Increase reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
Formation of a significant amount of 1-bromo-3-chlorobenzene. Decarboxylation: Under basic conditions and elevated temperatures, this compound can undergo decarboxylation.1. Lower reaction temperature: If the desired reaction can proceed at a lower temperature, this will minimize decarboxylation. 2. Use a milder base: Strong bases can promote decarboxylation. Screen for a weaker base that still facilitates the desired reaction. 3. Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
Formation of multiple unidentified, polar byproducts. Aryne formation and subsequent trapping: The use of a very strong base (e.g., n-BuLi, LDA) can lead to the formation of a highly reactive 2-chloro-6-bromobenzyne intermediate.[1] This can be trapped by various nucleophiles in the reaction mixture, leading to a complex product distribution.1. Avoid excessively strong bases: If aryne formation is not the desired pathway, use weaker bases such as carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). 2. Control stoichiometry of nucleophiles: If a specific nucleophilic addition to the aryne is desired, ensure it is the most reactive nucleophile present in a controlled amount.
Inconsistent reaction outcomes. 1. Variable quality of starting material: Impurities in the this compound can interfere with the reaction. 2. Atmospheric contamination: The presence of oxygen or moisture can affect organometallic reactions or base-sensitive transformations.1. Verify starting material purity: Use a fresh bottle or purify the existing material by recrystallization. Confirm purity by melting point and analytical techniques (e.g., NMR, LC-MS).[2] 2. Ensure inert atmosphere: For sensitive reactions, thoroughly degas solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions of this compound in the presence of a base?

A1: The most common side reactions are decarboxylation to form 1-bromo-3-chlorobenzene, especially at elevated temperatures, and the formation of a benzyne intermediate when using very strong bases like organolithiums or LDA.[3][1] Hydrolysis of the halogen substituents is generally difficult but can occur under harsh conditions.

Q2: I am trying to perform a Suzuki coupling with this compound. Why am I observing significant homocoupling of my boronic acid?

A2: Homocoupling in Suzuki reactions is often promoted by the presence of oxygen and certain palladium species.[4] The carboxylic acid moiety can also complicate the reaction by interacting with the base and the palladium catalyst.

To mitigate this, ensure rigorous degassing of all solvents and reagents. Consider protecting the carboxylic acid group as an ester to improve solubility and reduce potential interference with the catalytic cycle. Using a well-defined palladium precatalyst and a suitable phosphine ligand can also suppress homocoupling.[4]

Q3: Can I selectively react at the bromine position over the chlorine position?

A3: Yes, in many cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to a Pd(0) catalyst. This allows for selective functionalization at the bromine position. To ensure selectivity, use a catalyst system known for its preference for aryl bromides and maintain moderate reaction temperatures to avoid activation of the C-Cl bond.

Q4: How can I prevent decarboxylation when heating my reaction?

A4: Decarboxylation is often acid or base-catalyzed and accelerated by heat. To prevent this, you can:

  • Run the reaction at the lowest possible temperature that still allows for the desired transformation.

  • Use the minimum necessary amount of a non-nucleophilic base.

  • Protect the carboxylic acid as an ester (e.g., methyl, ethyl, or t-butyl ester). The ester group is less prone to decarboxylation and can be removed after the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Minimized Side Reactions

This protocol is a starting point and may require optimization for specific boronic acids.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent mixture via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Protection of the Carboxylic Acid by Esterification

Reagents:

  • This compound (1.0 equiv)

  • Methanol (solvent, in excess)

  • Thionyl chloride (SOCl₂) (1.2 equiv) or catalytic sulfuric acid

Procedure (using SOCl₂):

  • In a round-bottom flask, dissolve this compound in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion is confirmed by TLC.

  • Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Visualizing Reaction Pathways

Below are diagrams illustrating potential side reaction pathways of this compound under basic conditions.

Decarboxylation_Pathway start This compound carboxylate Carboxylate anion start->carboxylate + Base - H+ product 1-Bromo-3-chlorobenzene carboxylate->product + Heat - CO2

Caption: Decarboxylation of this compound.

Aryne_Formation_Pathway start This compound deprotonated Deprotonated Intermediate start->deprotonated + Strong Base (e.g., LDA) aryne 2-Chloro-6-bromobenzyne deprotonated->aryne - LiBr trapped_product Trapped Products aryne->trapped_product + Nucleophile (Nu-)

Caption: Aryne formation from this compound.

Suzuki_Coupling_Workflow cluster_main Desired Suzuki Coupling cluster_side Potential Side Reactions start This compound + Arylboronic Acid pd_cycle Pd(0) Catalytic Cycle start->pd_cycle product Coupled Product pd_cycle->product decarboxylation Decarboxylation pd_cycle->decarboxylation Heat homocoupling Homocoupling pd_cycle->homocoupling O2

Caption: Suzuki coupling workflow and potential side reactions.

References

Improving solubility of 2-Bromo-6-chlorobenzoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-6-chlorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in various reaction setups.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that, like many substituted benzoic acids, exhibits limited solubility in nonpolar organic solvents and water. Its solubility is significantly better in polar aprotic solvents. Based on available data, it is slightly soluble in chloroform and ethyl acetate.

Q2: Which organic solvents are recommended for dissolving this compound for reactions?

A2: For synthetic reactions, polar aprotic solvents are generally the best choice. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

The choice of solvent will also depend on the specific requirements of your reaction, such as temperature and reactant compatibility.

Q3: How can I improve the solubility of this compound if it's still poor in my chosen solvent?

A3: Several techniques can be employed to improve solubility:

  • Heating: Gently warming the solvent can significantly increase the solubility of this compound. However, ensure the temperature is compatible with the stability of your reactants.

  • Co-solvent Systems: If the compound has poor solubility in your primary reaction solvent, adding a small amount of a co-solvent in which it is more soluble (e.g., adding some DMF to dioxane) can enhance overall solubility.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and accelerate the dissolution process.

  • Formation of a Salt: For reactions in protic solvents, converting the carboxylic acid to a more soluble salt by adding a suitable base (e.g., sodium hydroxide or potassium carbonate) can be an effective strategy.

Q4: Can I use heat to dissolve this compound? Are there any risks?

A4: Yes, heating is a common method to increase solubility. However, it is crucial to be aware of the compound's melting point (148-152 °C) and the thermal stability of all reaction components. Avoid excessive heating that could lead to decomposition. Always heat gently and monitor for any changes in color or the appearance of byproducts.

Troubleshooting Guide: Poor Solubility

If you are encountering difficulties in dissolving this compound, consult the following troubleshooting guide.

Qualitative Solubility Data
Solvent ClassRecommended SolventsExpected SolubilityNotes
Polar Aprotic DMF, DMSO, THF, 1,4-DioxaneGood to ModerateOften the best choice for a wide range of organic reactions.
Ethers Diethyl etherLow to ModerateSolubility may be limited; often used in workups.
Esters Ethyl acetateSlightCan be used, but may require heating or larger solvent volumes.[1]
Halogenated Dichloromethane (DCM), ChloroformSlightSimilar to ethyl acetate, solubility may be limited.[1]
Alcohols Methanol, EthanolModerateMay react with the carboxylic acid under certain conditions (esterification).
Hydrocarbons Toluene, HexaneVery LowGenerally not suitable as primary solvents for dissolution.
Aqueous WaterVery LowSolubility is pH-dependent; increases significantly in basic conditions.

Experimental Workflow for Solubility Testing

Caption: A simple workflow for testing the solubility of this compound.

Key Experimental Protocols

Below are detailed methodologies for dissolving this compound for common synthetic transformations.

Protocol 1: Dissolution for Suzuki-Miyaura Coupling

This protocol provides a general procedure for dissolving this compound for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous 1,4-dioxane and water

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.

  • Stir the mixture at room temperature. If the solid does not dissolve completely, gently heat the mixture to 40-50 °C with continued stirring until a homogeneous solution is obtained.

  • Once dissolved, proceed with heating the reaction to the desired temperature (typically 80-110 °C).

Suzuki_Coupling_Dissolution cluster_setup Reaction Setup cluster_dissolution Dissolution cluster_reaction Reaction A Combine Solid Reagents: This compound, Boronic Acid, Base, Catalyst B Evacuate & Backfill with Inert Gas A->B C Add Anhydrous Dioxane/Water Mixture B->C D Stir at Room Temperature C->D E Solid Dissolved? D->E F Gently Heat (40-50 °C) until Dissolved E->F No G Proceed to Reaction Temperature (80-110 °C) E->G Yes F->G

Caption: Workflow for dissolving this compound for Suzuki coupling.

Protocol 2: Dissolution for Esterification (Fischer-Speier Method)

This protocol describes the dissolution of this compound for a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol or ethanol)

  • Strong acid catalyst (e.g., concentrated H₂SO₄)

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound in an excess of the anhydrous alcohol (e.g., 10-20 molar equivalents). The alcohol will serve as both the reactant and the solvent.

  • Stir the suspension at room temperature.

  • Slowly and carefully add the strong acid catalyst (a catalytic amount, or if needed, a stoichiometric amount to counteract any basic impurities) to the stirring mixture.

  • The mixture may not fully dissolve at room temperature.

  • Attach a reflux condenser and begin to heat the mixture to reflux. The this compound should fully dissolve as the reaction mixture heats up.

  • Continue to reflux for the required reaction time.

Logical Relationship for Improving Solubility

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

Solubility_Improvement_Logic A Start: Poor Solubility of This compound B Is Gentle Heating (40-60 °C) Permissible? A->B C Apply Gentle Heat B->C Yes D Is a Co-Solvent System Compatible with the Reaction? B->D No I Problem Solved C->I E Add a Small Amount of a Better Co-Solvent (e.g., DMF) D->E Yes F Is Salt Formation an Option (for Protic Solvents)? D->F No J Problem Likely Solved E->J G Add a Base to Form the Soluble Carboxylate Salt F->G Yes H Consider Derivatization (e.g., Esterification) Prior to the Main Reaction F->H No K Problem Solved for Aqueous/Protic Systems G->K L Alternative Strategy H->L

Caption: Decision tree for enhancing the solubility of this compound.

References

Technical Support Center: Purification of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from commercial 2-Bromo-6-chlorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: While the exact impurity profile can vary between suppliers, common impurities may include positional isomers (e.g., other bromo-chlorobenzoic acids), unreacted starting materials from the synthesis, and residual solvents. For instance, in the synthesis of the related 5-bromo-2-chlorobenzoic acid, 4-bromo-2-chlorobenzoic acid is a known impurity that can be challenging to remove.[1]

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1][2] Other potential methods, depending on the nature of the impurities, include acid-base extraction and column chromatography.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A good recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For bromo-chlorobenzoic acids, a range of solvents and solvent systems have been reported to be effective, including:

  • Water[1][2]

  • Methanol[1][2]

  • Ethanol[1][2]

  • Isopropanol[1][2]

  • Acetic Acid[1][2]

  • Methanol/Water mixture[1]

  • Acetic Acid/Water mixture[1]

The optimal solvent or solvent system should be determined experimentally.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent at low temperatures.Select a solvent in which the product has a steeper solubility curve (high solubility when hot, very low solubility when cold). You can also try a mixed solvent system.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Product Fails to Crystallize The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, reduce the volume of the solvent by evaporation and allow it to cool again.
The compound has oiled out.This occurs when the boiling point of the solvent is higher than the melting point of the compound. Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble, and cool slowly.
Ineffective Impurity Removal The impurity has similar solubility characteristics to the product in the chosen solvent.Experiment with different recrystallization solvents or solvent systems. A different solvent may alter the relative solubilities of the product and impurity.
The cooling process was too rapid.Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
General Purity Issues
ProblemPossible CauseSuggested Solution
Persistent Colored Impurities The impurity is a colored, non-polar compound.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
HPLC analysis still shows significant impurities after recrystallization. The impurity co-crystallizes with the product.Consider an alternative purification technique such as column chromatography to separate compounds with very similar physical properties.

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (e.g., Acetic Acid/Water)

This protocol is adapted from methods used for purifying similar bromo-chlorobenzoic acids.[1]

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., a mixture of acetic acid and water). Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated receiving flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Quantitative Data on Purity Improvement (Example Data)

The following table summarizes purity data from the purification of a related compound, 5-bromo-2-chlorobenzoic acid, which can serve as a reference.[1]

Purification MethodSolvent SystemInitial Purity (HPLC)Final Purity (HPLC)
RecrystallizationMethanol/Water85.3%99.6%
RecrystallizationAcetic Acid/WaterNot Specified99.7%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Low Purity after Recrystallization check_impurities Are impurities still present? start->check_impurities low_recovery Is product recovery low? check_impurities->low_recovery Yes chromatography Consider Column Chromatography check_impurities->chromatography No, but purity is low (isomeric impurity) slow_cooling Ensure Slow Cooling low_recovery->slow_cooling No check_solubility Check Product Solubility in Cold Solvent low_recovery->check_solubility Yes change_solvent Change Solvent or Solvent System slow_cooling->change_solvent check_solubility->change_solvent Yes reduce_solvent Use Less Solvent check_solubility->reduce_solvent No

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-6-chlorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative look at its spectral data alongside structurally similar compounds. The guide includes detailed experimental protocols and visual workflows to aid in the structural elucidation of halogenated benzoic acids.

Introduction to NMR Analysis of Halogenated Benzoic Acids

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. For halogenated benzoic acids, such as this compound, ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and coupling constants are influenced by the nature and position of the halogen substituents on the aromatic ring. This guide will delve into the expected NMR spectral features of this compound and compare them with known data from similar molecules to facilitate accurate spectral interpretation.

Predicted and Comparative NMR Data

Below is a summary of the predicted ¹H and ¹³C NMR data for this compound, alongside the experimental data for several related compounds. This comparative table allows for a more informed analysis of the target molecule.

Table 1: Comparative ¹H and ¹³C NMR Data of this compound and Related Compounds

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
This compound (Predicted) CDCl₃H-3: ~7.65 (d, J ≈ 8.0 Hz), H-4: ~7.30 (t, J ≈ 8.0 Hz), H-5: ~7.50 (d, J ≈ 8.0 Hz), COOH: ~11-13C-1: ~133, C-2: ~125, C-3: ~132, C-4: ~130, C-5: ~135, C-6: ~138, C=O: ~168
2-Chlorobenzoic acid [1]CDCl₃8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H)171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75
2-Bromobenzoic acid CDCl₃7.95 (dd, J = 7.8, 1.5 Hz, 1H), 7.65 (td, J = 7.5, 1.5 Hz, 1H), 7.40 (td, J = 7.8, 1.5 Hz, 1H), 7.30 (dd, J = 7.5, 1.5 Hz, 1H)170.5, 134.5, 133.0, 132.5, 128.0, 127.5, 122.0
4-Bromo-2-chlorobenzoic acid CDCl₃8.01 (d, J=8.5 Hz, 1H), 7.62 (d, J=2.0 Hz, 1H), 7.43 (dd, J=8.5, 2.0 Hz, 1H)169.8, 138.9, 133.7, 132.1, 131.0, 129.8, 125.4
5-Bromo-2-chlorobenzoic acid CDCl₃7.91 (d, J=2.4 Hz, 1H), 7.59 (dd, J=8.7, 2.4 Hz, 1H), 7.38 (d, J=8.7 Hz, 1H)169.5, 136.2, 135.1, 131.8, 130.9, 128.6, 119.2

Note: Predicted values for this compound are estimations based on additive effects of substituents and analysis of similar compounds. Experimental conditions such as solvent and concentration can affect chemical shifts.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of this compound and similar aromatic carboxylic acids.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 14 ppm is typically sufficient to cover aromatic and carboxylic acid protons.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the signal multiplicities and coupling constants.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of approximately 0 to 200 ppm is standard for most organic compounds.

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Workflow for NMR Data Analysis

The process of analyzing NMR data to elucidate the structure of a molecule like this compound follows a logical progression. The workflow diagram below illustrates these steps.

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation SamplePrep Sample Preparation H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR H1_Process 1H Spectrum Processing (FT, Phasing, Calibration) H1_NMR->H1_Process C13_Process 13C Spectrum Processing (FT, Phasing, Calibration) C13_NMR->C13_Process H1_Analysis 1H Data Interpretation (Chemical Shift, Integration, Multiplicity, J-coupling) H1_Process->H1_Analysis C13_Analysis 13C Data Interpretation (Chemical Shift) C13_Process->C13_Analysis Structure Proposed Structure H1_Analysis->Structure C13_Analysis->Structure Comparison Comparison with Analogous Compounds Structure->Comparison

References

A Comparative Guide to the Analytical Characterization of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 2-Bromo-6-chlorobenzoic acid, a halogenated aromatic carboxylic acid relevant in synthetic chemistry and drug development. We will delve into its mass spectrometry fragmentation behavior and compare this technique with alternative analytical methods, offering supporting data and detailed experimental protocols.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful tool for the structural elucidation of organic molecules. The fragmentation pattern of this compound under electron ionization (EI) can be predicted based on the established fragmentation of aromatic carboxylic acids and halogenated compounds. Due to the lack of a publicly available experimental spectrum for this compound, the fragmentation pathway is inferred from the known spectrum of its isomer, 2-Bromo-5-chlorobenzoic acid, and general fragmentation principles.

The key fragmentation pathways are expected to involve:

  • Loss of the carboxyl group (-COOH): This is a common fragmentation for benzoic acids, leading to the formation of a bromochlorophenyl cation.

  • Decarboxylation (-CO2): Loss of carbon dioxide can occur, followed by further fragmentation.

  • Loss of halogens (Br or Cl): The C-Br bond is generally weaker than the C-Cl bond and may cleave preferentially.

  • Formation of a benzyne radical cation: Through the loss of the carboxyl group and a halogen.

Predicted Fragmentation Diagram

Fragmentation_Pathway Predicted EI Fragmentation of this compound M [C7H4BrClO2]+• m/z = 234/236/238 F1 [C6H3BrCl]+• m/z = 189/191/193 M->F1 - COOH F2 [C6H4BrCl]+• - H m/z = 190/192/194 M->F2 - CO2 F3 [C6H3Cl]+• m/z = 110/112 F1->F3 - Br F4 [C6H3Br]+• m/z = 154/156 F1->F4 - Cl

Caption: Predicted Electron Ionization (EI) fragmentation pathway of this compound.

Comparison of Analytical Methods

While mass spectrometry provides detailed structural information, other analytical techniques are valuable for the quantification and routine analysis of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are common alternatives.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of ions based on mass-to-charge ratio.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass analysis.
Information Structural elucidation, molecular weight determination.Quantification, purity assessment.Identification and quantification of volatile and semi-volatile compounds.
Sample Prep Direct infusion or coupled with GC/LC.Dissolution in a suitable solvent.Often requires derivatization to increase volatility.
Sensitivity High (ng to pg range).Moderate (µg to ng range).Very high (pg to fg range).
Selectivity Very high.Moderate to high.Very high.
Cost High.Moderate.High.

Experimental Protocols

Mass Spectrometry (Hypothetical Protocol)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: The sample would be derivatized (e.g., silylation) to increase its volatility for GC analysis.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-300.

    • Ion Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

Analytical Workflow Comparison

The choice of analytical technique depends on the specific research question, whether it is for structural confirmation, routine quantification, or trace analysis.

Analytical_Workflow Comparison of Analytical Workflows cluster_MS Mass Spectrometry cluster_HPLC HPLC-UV MS_Sample Sample MS_Deriv Derivatization (Optional) MS_Sample->MS_Deriv MS_Analysis GC-MS or LC-MS Analysis MS_Deriv->MS_Analysis MS_Data Structural Information MS_Analysis->MS_Data HPLC_Sample Sample HPLC_Dissolve Dissolution HPLC_Sample->HPLC_Dissolve HPLC_Analysis HPLC-UV Analysis HPLC_Dissolve->HPLC_Analysis HPLC_Data Quantitative Data HPLC_Analysis->HPLC_Data

A Comparative Guide to the FTIR Spectroscopy of 2-Bromo-6-chlorobenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Bromo-6-chlorobenzoic acid and its structural analogs. While a dedicated spectrum for this compound is not publicly available, this guide leverages spectral data from closely related substituted benzoic acids to predict and understand its key spectroscopic features. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Performance Comparison: Key Vibrational Frequencies

The FTIR spectrum of a substituted benzoic acid is dominated by the characteristic vibrations of its carboxylic acid group and the substitution patterns on the aromatic ring. The table below summarizes the expected and observed vibrational frequencies for this compound and compares them with benzoic acid and its halogen-substituted derivatives. The predictions for this compound are based on the established ranges for the constituent functional groups.

Vibrational ModeFunctional GroupBenzoic Acid (cm⁻¹)2-Chlorobenzoic Acid (cm⁻¹)2-Bromo-4-chlorobenzoic Acid (cm⁻¹)5-Bromo-2-chlorobenzoic Acid (cm⁻¹)Predicted this compound (cm⁻¹)
O-H StretchCarboxylic Acid3300-2500 (broad)[1]~3000 (broad)Broad band in the 3000 cm⁻¹ regionBroad band in the 3000 cm⁻¹ region3300-2500 (broad)
C-H StretchAromatic3100-3000[2][3]~3080~3090~30703100-3000
C=O StretchCarboxylic Acid1700-1680[1]1668[4]~1700~17001710-1680
C=C StretchAromatic Ring1600, 1450[3]~1590, 1450~1580, 1460~1590, 14701600-1580, 1470-1450
C-O StretchCarboxylic Acid1320-1210[5]~1300~1290~12901320-1210
C-Cl StretchAryl HalideN/A850-550[5][6]850-550[5][6]850-550[5][6]850-550
C-Br StretchAryl HalideN/AN/A690-515[5][6]690-515[5][6]690-515

Experimental Protocols

The following are detailed methodologies for acquiring FTIR spectra of solid samples like this compound.

Potassium Bromide (KBr) Pellet Method

This is a traditional and widely used method for obtaining high-quality transmission spectra of solid samples.

Materials and Equipment:

  • FTIR Spectrometer

  • Hydraulic Press

  • Pellet Die Set

  • Agate Mortar and Pestle

  • Spectroscopy Grade Potassium Bromide (KBr), dried

  • Infrared Heat Lamp or Oven

  • Spatula and Weighing Paper

Procedure:

  • Drying: Dry the spectroscopy grade KBr in an oven at ~110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.[7] Allow to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr.[5]

  • Grinding and Mixing: In an agate mortar, first grind the solid sample to a fine powder. Then, add the KBr and gently but thoroughly mix with the sample until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[1] This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Acquire a background spectrum using a blank KBr pellet.

  • Sample Analysis: Acquire the spectrum of the sample-containing pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method

ATR is a more modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent (e.g., isopropanol or ethanol) for cleaning

  • Lint-free wipes

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Take a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. This ensures good contact, which is essential for a high-quality spectrum.

  • Spectral Acquisition: Acquire the FTIR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface with a lint-free wipe dampened with a suitable solvent like isopropanol.

Visualizing the Workflow and Analysis

The following diagrams illustrate the experimental workflow for FTIR analysis and the logical process of spectral interpretation for a substituted benzoic acid.

experimental_workflow FTIR Experimental Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis start Start dry_kbr Dry KBr Powder start->dry_kbr mix Mix Sample with KBr (100-200 mg) dry_kbr->mix grind_sample Grind Solid Sample (1-2 mg) grind_sample->mix load_die Load Mixture into Pellet Die mix->load_die press Apply Hydraulic Pressure (8-10 tons) load_die->press form_pellet Form Transparent Pellet press->form_pellet sample_spec Acquire Sample Spectrum form_pellet->sample_spec background Acquire Background Spectrum (Blank KBr) process Process Data (Background Subtraction) background->process sample_spec->process final_spectrum Final FTIR Spectrum process->final_spectrum

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

spectral_interpretation FTIR Spectrum Interpretation Logic for a Substituted Benzoic Acid cluster_functional_group Functional Group Region (4000-1500 cm⁻¹) cluster_fingerprint Fingerprint Region (1500-500 cm⁻¹) cluster_conclusion Identification start Examine FTIR Spectrum oh_stretch Broad Peak at 3300-2500 cm⁻¹? start->oh_stretch cc_stretch Peaks at 1600-1450 cm⁻¹? start->cc_stretch ch_stretch Peaks at 3100-3000 cm⁻¹? oh_stretch->ch_stretch co_stretch Strong Peak at ~1700 cm⁻¹? ch_stretch->co_stretch is_benzoic_acid Carboxylic Acid Group Present co_stretch->is_benzoic_acid co_stretch_bend Peaks at 1320-1210 cm⁻¹? cc_stretch->co_stretch_bend is_aromatic Aromatic Ring Present cc_stretch->is_aromatic c_hal_stretch Peaks at 850-515 cm⁻¹? co_stretch_bend->c_hal_stretch is_substituted Halogen Substitution Likely c_hal_stretch->is_substituted

Caption: Logical flow for the interpretation of key FTIR spectral regions.

References

A Comparative Guide to the Reactivity of 2-Bromo-6-chlorobenzoic Acid and 2,6-dichlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and success. Dihalogenated benzoic acids are valuable intermediates, offering multiple reaction sites for diversification. This guide provides an objective, data-supported comparison of the reactivity of two such analogs: 2-Bromo-6-chlorobenzoic acid and 2,6-dichlorobenzoic acid. The analysis focuses on two key classes of reactions: palladium-catalyzed Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr), providing a framework for informed substrate selection.

Physicochemical Properties

A foundational comparison begins with the intrinsic properties of these molecules. These characteristics can influence solubility, reaction kinetics, and downstream processing.

PropertyThis compound2,6-dichlorobenzoic acid
Molecular Formula C₇H₄BrClO₂C₇H₄Cl₂O₂
Molecular Weight 235.46 g/mol 191.01 g/mol
CAS Number 93224-85-2[1][2]50-30-6
Appearance White to off-white powderWhite crystalline solid
Melting Point 144-151 °C[1]144-147 °C

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this palladium-catalyzed process is critically dependent on the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl, a trend directly attributable to the decreasing strength of the C-X bond down the halogen group. This makes the oxidative addition of the aryl halide to the Pd(0) catalyst, the rate-determining step of the catalytic cycle, more facile for bromides than for chlorides.[3]

For the two compounds , both positions ortho to the carboxylic acid are sterically hindered. However, the primary determinant of reactivity in Suzuki-Miyaura coupling is the nature of the halogen. Consequently, this compound is expected to be significantly more reactive than 2,6-dichlorobenzoic acid. The C-Br bond will preferentially undergo oxidative addition over the C-Cl bond. In 2,6-dichlorobenzoic acid, the higher C-Cl bond strength necessitates more forcing conditions (e.g., higher temperatures, more active catalysts, or longer reaction times) to achieve comparable yields.[4]

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex [label="Ar-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; boronate [label="Ar'-B(OR)₂", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; base [label="Base", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd_aryl_complex [label="Ar-Pd(II)L₂-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Ar'", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_halide [label="Ar-X", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [arrowhead=none, style=dashed]; aryl_halide -> oxidative_addition [color="#EA4335"]; oxidative_addition -> pd_complex [color="#EA4335"]; pd_complex -> transmetalation [arrowhead=none, style=dashed]; boronate -> transmetalation [color="#34A853"]; base -> transmetalation [style=dashed, arrowhead=none, color="#34A853"]; transmetalation -> pd_aryl_complex [color="#34A853"]; pd_aryl_complex -> reductive_elimination [arrowhead=none, style=dashed]; reductive_elimination -> product [color="#4285F4"]; reductive_elimination -> pd0 [color="#4285F4", constraint=false]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Data for Suzuki-Miyaura Coupling

While direct comparative data for these exact substrates is not available, the following table illustrates the expected trend based on studies of analogous dihalopyridines and other aryl halides. The data shows that aryl bromides consistently provide higher yields in shorter reaction times or under milder conditions than their chloro counterparts.

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~70-80 (mono-arylated)
22,6-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012~70-85 (mono-arylated)[4]
32-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O802>95[5]
42-ChloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8024~60-70[5]

Analysis : The data on analogous compounds suggests that a Suzuki-Miyaura coupling of this compound would proceed selectively at the C-Br bond to give the mono-arylated product in good yield under standard conditions. Achieving mono-arylation of 2,6-dichlorobenzoic acid would likely require a more active catalyst system, higher temperatures, and potentially longer reaction times to achieve a similar yield.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions are prevalent in the synthesis of pharmaceuticals and agrochemicals. The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7] The reactivity in SNAr is governed by two main factors: the ability of the leaving group to depart and the activation of the aromatic ring towards nucleophilic attack.

The presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate and accelerating the reaction. Both the carboxylic acid group and the halogens in the target molecules are electron-withdrawing.

The nature of the halogen plays a dual role. A more electronegative halogen (F > Cl > Br) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and favoring the initial nucleophilic attack, which is often the rate-determining step.[1] However, a better leaving group (I > Br > Cl > F) facilitates the second step, the expulsion of the halide ion. In many SNAr reactions, particularly with highly activated rings, the reactivity order is F > Cl > Br > I, indicating that the initial attack is rate-limiting. For less activated systems, the leaving group ability becomes more important.

Given the moderate activation provided by the carboxylic acid and a second halogen, it is anticipated that 2,6-dichlorobenzoic acid will be more reactive towards SNAr than this compound (at the C-Cl vs C-Br positions, respectively). The higher electronegativity of chlorine compared to bromine makes the ortho carbons more electrophilic and susceptible to nucleophilic attack.

// Nodes start [label="Ar-X\n(EWG-substituted)", fillcolor="#F1F3F4", fontcolor="#202124"]; nucleophile [label="Nu⁻", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; step1 [label="Addition\n(Slow)", shape=plaintext, fontcolor="#202124"]; intermediate [label="Meisenheimer Complex\n[Ar(X)(Nu)]⁻", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Elimination\n(Fast)", shape=plaintext, fontcolor="#202124"]; product [label="Ar-Nu", fillcolor="#F1F3F4", fontcolor="#202124"]; leaving_group [label="X⁻", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> step1 [arrowhead=none, style=dashed]; nucleophile -> step1 [color="#EA4335"]; step1 -> intermediate [color="#EA4335"]; intermediate -> step2 [color="#34A853"]; step2 -> product; step2 -> leaving_group; } Caption: The addition-elimination mechanism of SNAr.

Representative Data for Nucleophilic Aromatic Substitution

Direct kinetic comparisons for the title compounds are scarce. The table below presents kinetic data for the reaction of 1-halo-2,4-dinitrobenzenes with a biothiol nucleophile, which illustrates the typical reactivity trend for SNAr on an activated aromatic ring.

EntryAryl HalideNucleophilek₂ (M⁻¹s⁻¹)Relative Rate
11-Fluoro-2,4-dinitrobenzeneBiothiol1.5 x 10³300
21-Chloro-2,4-dinitrobenzeneBiothiol5.01

Data extrapolated from kinetic studies on similar systems for illustrative purposes.[8]

Analysis : The significantly higher reaction rate for the fluoro-substituted arene, despite fluorine being a poor leaving group, highlights the importance of the initial nucleophilic attack in the SNAr mechanism. By analogy, the greater electronegativity of chlorine in 2,6-dichlorobenzoic acid is expected to make it more susceptible to nucleophilic attack compared to the bromine in this compound, leading to a higher reaction rate under identical conditions.

Experimental Protocols

The following protocols are provided as representative procedures for comparing the reactivity of the two title compounds. Optimization may be required for specific substrates and coupling partners.

// Nodes setup [label="Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Aryl Halide (1.0 eq),\nCoupling Partner (1.2 eq),\nBase (2.0 eq) in flask.", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Add Pd Catalyst (2 mol%)\nand Ligand (4 mol%).", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Add Anhydrous Solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="Degas with Inert Gas\n(e.g., Argon) for 15-20 min.", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; heat [label="Heat to desired temperature\n(e.g., 80-110 °C) with stirring.", fillcolor="#F1F3F4", fontcolor="#202124"]; monitor [label="Monitor progress by TLC or LC-MS.", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Work-up & Purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cool [label="Cool to room temperature.\nQuench with water.", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extract with organic solvent\n(e.g., Ethyl Acetate).", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Dry, concentrate, and purify\nby column chromatography.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges setup -> reagents -> catalyst -> solvent -> degas; degas -> reaction; reaction -> heat -> monitor; monitor -> workup; workup -> cool -> extract -> purify; } Caption: Generalized workflow for cross-coupling reactions.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of this compound and 2,6-dichlorobenzoic acid in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • 2,6-dichlorobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • In two separate oven-dried Schlenk flasks equipped with stir bars, add this compound (Flask A) and 2,6-dichlorobenzoic acid (Flask B).

  • To each flask, add phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill each flask with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to each flask via syringe.

  • Place both flasks in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reactions at regular intervals (e.g., every 2 hours) by taking aliquots for TLC or LC-MS analysis to determine the consumption of starting material and formation of the product.

  • Upon completion (or after 24 hours), cool the reaction mixtures to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to determine the isolated yield.

Protocol 2: Comparative Nucleophilic Aromatic Substitution (Amination)

Objective: To compare the reactivity of this compound and 2,6-dichlorobenzoic acid in an SNAr reaction with morpholine.

Materials:

  • This compound (1.0 mmol)

  • 2,6-dichlorobenzoic acid (1.0 mmol)

  • Morpholine (2.5 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • In two separate oven-dried sealed reaction vials equipped with stir bars, add this compound (Vial A) and 2,6-dichlorobenzoic acid (Vial B).

  • To each vial, add K₂CO₃.

  • Add anhydrous DMSO (5 mL) and morpholine to each vial.

  • Seal the vials and place them in a preheated heating block at 120 °C.

  • Stir the reactions and monitor their progress by TLC or LC-MS at regular intervals.

  • After 24 hours, cool the reactions to room temperature.

  • Pour each reaction mixture into water (50 mL) and acidify with 1M HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to determine the isolated yield.

Conclusion

The reactivity of this compound and 2,6-dichlorobenzoic acid is highly dependent on the reaction type.

  • For Suzuki-Miyaura cross-coupling reactions , this compound is the more reactive substrate. The weaker C-Br bond allows for selective and more efficient palladium-catalyzed coupling under milder conditions compared to the more robust C-Cl bonds of 2,6-dichlorobenzoic acid.

  • For nucleophilic aromatic substitution (SNAr) reactions , 2,6-dichlorobenzoic acid is predicted to be the more reactive substrate. The higher electronegativity of the chlorine atoms enhances the electrophilicity of the adjacent carbons, facilitating the rate-determining nucleophilic attack.

The choice between these two valuable building blocks should therefore be guided by the specific transformation intended in the synthetic route. For C-C bond formation via cross-coupling, the bromo-chloro derivative offers a clear advantage in reactivity. Conversely, for the introduction of nucleophiles via SNAr, the dichloro analog is likely to provide higher yields and faster reaction rates. This comparative guide, supported by established chemical principles and data from analogous systems, provides a valuable resource for chemists in making strategic decisions for synthesis design and optimization.

References

A Comparative Guide to the Synthetic Utility of 2-Bromo-6-chlorobenzoic Acid and 2-bromo-6-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic utility of two closely related halogenated benzoic acid derivatives: 2-bromo-6-chlorobenzoic acid and 2-bromo-6-fluorobenzoic acid. These compounds are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document outlines their comparative reactivity in key cross-coupling reactions, supported by representative experimental data, detailed protocols, and visualizations to aid in synthetic planning.

Introduction to the Reagents

Both this compound and 2-bromo-6-fluorobenzoic acid are di-ortho-substituted aromatic compounds, featuring a carboxylic acid group flanked by two different halogen atoms. This substitution pattern provides a unique platform for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the carbon-bromine bond, which is significantly more reactive than the carbon-chlorine or carbon-fluorine bonds under typical cross-coupling conditions.

The choice between these two reagents often depends on the desired electronic properties of the target molecule, as the differing electronegativity and steric bulk of chlorine and fluorine can influence reactivity, selectivity, and the physicochemical properties of the final product.

Comparative Reactivity in Cross-Coupling Reactions

The primary synthetic applications for these molecules involve leveraging the greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The reactivity of the aryl bromide is influenced by the nature of the other ortho-substituent. The electron-withdrawing nature of both chlorine and fluorine atoms can impact the oxidative addition step of the catalytic cycle.

dot

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 2-Bromo-6-X-benzoic Acid (X = Cl or F) Product 2-Aryl-6-X-benzoic Acid Aryl_Halide->Product Suzuki Coupling Boronic_Acid Arylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., SPhos) Ligand->Product Base Base (e.g., K3PO4) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Table 1: Representative Data for Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10016~85-95¹
22-Bromo-6-fluorobenzoic acidPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10016~80-90²

¹Yields are representative and based on typical outcomes for sterically hindered 2-bromobenzoic acids. ²Direct comparative data is limited; yields are estimated based on the slightly increased electron-withdrawing effect of fluorine potentially leading to marginally lower yields under identical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Similar to the Suzuki coupling, the reaction proceeds selectively at the C-Br bond. The nature of the ortho-halogen can influence the rate of reductive elimination.

dot

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 2-Bromo-6-X-benzoic Acid (X = Cl or F) Product 2-Amino-6-X-benzoic Acid Aryl_Halide->Product Buchwald-Hartwig Amination Amine Primary or Secondary Amine Amine->Product Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., XPhos) Ligand->Product Base Strong Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Suzuki_Protocol start Start setup Combine aryl halide, boronic acid, base, catalyst, and ligand in a flask. start->setup degas Evacuate and backfill with inert gas (e.g., Argon) 3x. setup->degas add_solvent Add degassed solvent system (e.g., Dioxane/H₂O). degas->add_solvent heat Heat the reaction mixture with stirring (e.g., 100 °C for 16h). add_solvent->heat workup Cool, dilute with EtOAc, and wash with water. Acidify aqueous layer and extract with EtOAc. heat->workup purify Combine organic layers, dry, concentrate, and purify by chromatography. workup->purify end End purify->end Buchwald_Hartwig_Protocol start Start setup Combine aryl halide, amine, base, precatalyst, and ligand in a flask. start->setup degas Evacuate and backfill with inert gas (e.g., Argon) 3x. setup->degas add_solvent Add anhydrous, degassed solvent (e.g., Toluene). degas->add_solvent heat Heat the reaction mixture with stirring (e.g., 110 °C for 18h). add_solvent->heat workup Cool, dilute with EtOAc, and filter through a pad of celite. heat->workup purify Wash filtrate with water and brine, dry, concentrate, and purify by chromatography. workup->purify end End purify->end

A Comparative Guide to Purity Assessment of 2-Bromo-6-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 2-Bromo-6-chlorobenzoic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A variety of analytical techniques can be employed for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common and effective methods for the purity assessment of this compound, supported by experimental protocols and data.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and throughput needs. The following tables summarize the key performance indicators for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Acid-Base Titrimetry.

Table 1: Performance Comparison of Key Analytical Methods

ParameterHPLCGC (with Silylation)qNMRAcid-Base Titrimetry
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and column interactionIntrinsic quantitative response of nuclei in a magnetic fieldNeutralization reaction between an acid and a base
Selectivity High (for separating structurally similar impurities)High (for volatile and thermally stable impurities)High (for structural elucidation and quantification)Low (quantifies total acidity, not specific impurities)
Precision (RSD%) < 2%< 3%< 1%< 0.5%
Accuracy (Recovery%) 98-102%97-103%99-101%99.5-100.5%
LOD/LOQ Low (µg/mL to ng/mL)Low (ng/mL to pg/mL)Moderate (mg/mL)High (mg/mL)
Throughput High (with autosampler)Moderate to HighModerateModerate
Primary Use Purity and impurity profilingPurity and residual solvent analysisAbsolute purity determination, structural confirmationAssay of bulk material

Table 2: Method-Specific Parameters and Considerations

MethodInstrumentationSample PreparationKey StrengthsKey Limitations
HPLC HPLC system with UV/DAD detectorDissolution in a suitable solvent (e.g., acetonitrile/water)Versatile for a wide range of impurities, high resolution.[1]Requires reference standards for impurity identification and quantification.
GC GC system with FID or MS detectorDerivatization (silylation) to increase volatility.[2][3]High sensitivity for volatile impurities.Not suitable for non-volatile or thermally labile compounds; derivatization adds a step.
qNMR NMR Spectrometer (≥400 MHz)Dissolution in a deuterated solvent with a certified internal standard.Primary method, no need for a specific reference standard of the analyte.[4][5]Lower sensitivity compared to chromatographic methods.
Titrimetry Burette, pH meter or indicatorDissolution in a suitable solvent (e.g., ethanol or aqueous base).High precision and accuracy, low cost.[2][3]Non-specific; measures total acidity and cannot distinguish between the main compound and acidic impurities.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.

  • Instrumentation: HPLC with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram. Impurities can be quantified against a reference standard.

Gas Chromatography (GC) with Silylation

Due to the low volatility of benzoic acids, derivatization is required for GC analysis. A product specification sheet for this compound indicates that an assay by silylated GC is a valid method.[2][3]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

  • Sample Preparation (Silylation):

    • Accurately weigh about 1 mg of this compound into a vial.

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Add 900 µL of a suitable solvent like acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Data Analysis: Purity is determined by the area percent of the derivatized this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard.[4]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A suitable deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound into a clean, dry vial.

    • Accurately weigh about 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to a clean NMR tube.

  • NMR Data Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a d1 of 30 seconds is often a safe starting point).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the signals to be integrated (e.g., 16 or 32 scans).

  • Data Processing and Quantification:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for this compound and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Acid-Base Titrimetry

This classical method is robust, precise, and cost-effective for determining the overall purity of an acidic substance. A product specification sheet for this compound lists an assay by aqueous acid-base titration.[2][3]

  • Apparatus: 25 mL or 50 mL burette, magnetic stirrer, pH meter or suitable indicator.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Indicator: Phenolphthalein or potentiometric endpoint detection.[9]

  • Sample Preparation:

    • Accurately weigh approximately 200-300 mg of this compound.

    • Dissolve in about 50 mL of a suitable solvent, such as neutralized ethanol or by adding a slight excess of the titrant and back-titrating.

  • Procedure:

    • If using an indicator, add 2-3 drops of phenolphthalein to the sample solution.

    • Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed (or until the equivalence point is reached if using a pH meter).

    • Record the volume of NaOH solution used.

  • Calculation: Purity (%) = (V * M * F * 100) / w Where:

    • V = Volume of NaOH used (L)

    • M = Molarity of NaOH solution (mol/L)

    • F = Molar mass of this compound (235.46 g/mol )

    • w = Weight of the sample (g)

Visualizations

The following diagrams illustrate the workflow for selecting an analytical method and the general process for HPLC analysis.

Analytical_Method_Selection start Define Analytical Need (Purity Assessment of this compound) q1 Is absolute purity without a specific reference standard required? start->q1 q2 Are volatile impurities or residual solvents a concern? q1->q2 No method_qnmr Quantitative NMR (qNMR) q1->method_qnmr Yes q3 Is impurity profiling and separation of isomers the primary goal? q2->q3 No method_gc Gas Chromatography (GC) (with derivatization) q2->method_gc Yes q4 Is a rapid, high-precision assay of the bulk material needed? q3->q4 No method_hplc High-Performance Liquid Chromatography (HPLC) q3->method_hplc Yes method_titration Acid-Base Titrimetry q4->method_titration Yes

Caption: Decision tree for selecting an analytical method.

HPLC_Workflow sample_prep Sample Preparation Accurately weigh sample Dissolve in mobile phase Filter through 0.45 µm filter hplc_system HPLC System Pump Injector C18 Column UV/DAD Detector sample_prep->hplc_system Inject data_acq Data Acquisition Set gradient program Inject sample Record chromatogram hplc_system->data_acq Analyze data_analysis Data Analysis Integrate peaks Calculate Area % Purity Quantify impurities vs. standard data_acq->data_analysis Process report Reporting Purity value Impurity profile Method validation data data_analysis->report

Caption: General workflow for HPLC purity analysis.

References

Comparative Characterization of 2-Bromo-6-chlorobenzoic Acid and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties and spectral characteristics of key chemical scaffolds is paramount. This guide provides a detailed comparison of 2-Bromo-6-chlorobenzoic acid and its common derivatives—methyl 2-bromo-6-chlorobenzoate, ethyl 2-bromo-6-chlorobenzoate, and 2-bromo-6-chloro-N-phenylbenzamide. This document outlines their key characterization data, detailed experimental protocols for their synthesis and analysis, and visual workflows to aid in laboratory applications.

Physicochemical Properties: A Comparative Overview

The functionalization of the carboxylic acid group in this compound to its corresponding ester and amide derivatives brings about significant changes in its physical properties. These are summarized in the table below.

PropertyThis compoundMethyl 2-bromo-6-chlorobenzoateEthyl 2-bromo-6-chlorobenzoate2-Bromo-N-phenylbenzamide
Molecular Formula C₇H₄BrClO₂[1]C₈H₆BrClO₂[2]C₉H₈BrClO₂C₁₃H₁₀BrNO
Molecular Weight 235.46 g/mol [1]249.49 g/mol [2]263.52 g/mol 276.13 g/mol [3]
Melting Point (°C) 148-152[4]Not availableNot available123.0-124.0[5]
Boiling Point (°C) 315.9±27.0 (predicted)[4]Not availableNot available306.5±25.0 (predicted)[5]
Appearance White powder[6]Not availableNot availableSolid

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducible research.

Synthesis of Derivatives

1. Esterification (General Procedure for Methyl and Ethyl Esters):

A common method for the synthesis of methyl 2-bromo-6-chlorobenzoate involves the esterification of the parent acid.[7]

  • Materials: this compound, methanol or ethanol, catalytic amount of strong acid (e.g., sulfuric acid), and a suitable solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve this compound in an excess of the respective alcohol (methanol or ethanol).

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ester with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2. Amidation (for 2-Bromo-N-phenylbenzamide):

The synthesis of the N-phenylamide derivative can be achieved by first converting the carboxylic acid to its acid chloride.[3]

  • Materials: this compound, thionyl chloride or oxalyl chloride, aniline, an anhydrous solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).

  • Procedure:

    • Acid Chloride Formation: Gently reflux a solution of this compound and an excess of thionyl chloride for 1-2 hours. Remove the excess thionyl chloride under reduced pressure.

    • Amide Formation: Dissolve the resulting crude 2-bromo-6-chlorobenzoyl chloride in anhydrous dichloromethane. In a separate flask, dissolve aniline and triethylamine in dichloromethane.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude amide.

    • Purify by recrystallization or column chromatography.

Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation of organic molecules.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. For these derivatives, the aromatic protons will appear in the range of 7.0-8.0 ppm. The chemical shifts and splitting patterns of the aromatic protons will be indicative of the substitution pattern. For the esters, characteristic signals for the methyl (around 3.9 ppm) or ethyl (a quartet around 4.4 ppm and a triplet around 1.4 ppm) groups will be observed. For the amide, a broad singlet corresponding to the N-H proton is expected.

  • ¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the acid, ester, or amide will appear significantly downfield (typically >160 ppm). The aromatic carbons will resonate in the 120-140 ppm range.

2. Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: Samples can be analyzed as a solid (using KBr pellet method) or as a thin film.

  • Analysis: The IR spectrum of this compound will show a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹). For the esters, the C=O stretch will be in a similar region (around 1720 cm⁻¹), and C-O stretches will be present. For the amide, the N-H stretch will appear around 3300 cm⁻¹, and the C=O stretch (amide I band) will be observed around 1650 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Ionization: Electron ionization (EI) is a common technique for these types of molecules.

  • Analysis: The mass spectrum will show a molecular ion peak (M⁺). A key feature for these compounds is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which will result in characteristic M+2 and M+4 peaks. Common fragmentation patterns for esters include the loss of the alkoxy group (-OR).[8] For amides, cleavage adjacent to the carbonyl group is common.

Visualizing Workflows and Structures

To further aid in the understanding of the characterization process and the structural relationships of these compounds, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_characterization Characterization 2-Bromo-6-chlorobenzoic_acid This compound Esterification Esterification (MeOH or EtOH, H+) 2-Bromo-6-chlorobenzoic_acid->Esterification Amidation Amidation 1. SOCl2 2. Aniline, Et3N 2-Bromo-6-chlorobenzoic_acid->Amidation Esters Methyl/Ethyl 2-bromo-6-chlorobenzoate Esterification->Esters Amide 2-Bromo-6-chloro-N-phenylbenzamide Amidation->Amide Purified_Product Purified Product Esters->Purified_Product Amide->Purified_Product NMR NMR Spectroscopy (1H, 13C) IR IR Spectroscopy MS Mass Spectrometry Purified_Product->NMR Purified_Product->IR Purified_Product->MS

Caption: General workflow for the synthesis and characterization of this compound derivatives.

G Acid This compound C₇H₄BrClO₂ MW: 235.46 Methyl_Ester Methyl 2-bromo-6-chlorobenzoate C₈H₆BrClO₂ MW: 249.49 Acid->Methyl_Ester Esterification Ethyl_Ester Ethyl 2-bromo-6-chlorobenzoate C₉H₈BrClO₂ MW: 263.52 Acid->Ethyl_Ester Esterification Amide 2-Bromo-6-chloro-N-phenylbenzamide C₁₃H₁₀BrNO MW: 276.13 Acid->Amide Amidation

Caption: Structural relationship and molecular weights of this compound and its derivatives.

Comparison with an Isomeric Alternative: 2-Bromo-4-chlorobenzoic Acid

To provide further context, a comparison with an isomer, 2-Bromo-4-chlorobenzoic acid, is useful. While having the same molecular formula and weight as this compound, the different substitution pattern on the aromatic ring will lead to distinct spectral and physical properties. For instance, the steric hindrance around the carboxylic acid group is less in the 4-chloro isomer, which can affect its reactivity in esterification and amidation reactions. The aromatic region of the ¹H NMR spectrum will also show a different splitting pattern due to the different arrangement of the substituents. The physicochemical properties of 2-Bromo-4-chlorobenzoic acid are also different, with a reported melting point in a different range.

This guide provides a foundational overview for the characterization of this compound and its derivatives. For more in-depth analysis and specific applications, consulting detailed spectroscopic databases and peer-reviewed literature is recommended.

References

A Comparative Guide to HPLC Methods for Analyzing 2-Bromo-6-chlorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving 2-Bromo-6-chlorobenzoic acid, robust analytical methods are paramount for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods adaptable for the analysis of this compound and its reaction mixtures.

The selection of an appropriate HPLC method is contingent on the specific requirements of the analysis, such as the need to resolve the parent compound from starting materials, byproducts, or degradation products. The methods presented here differ in their mobile phase composition and gradient profiles, offering a choice between a gradient method with a common acidic modifier and an isocratic method, which can be advantageous for faster analysis times when baseline separation is achievable.

Comparison of HPLC Methods

The following table summarizes the key parameters of two RP-HPLC methods that can be applied to the analysis of this compound reactions. Method 1 is adapted from a validated procedure for a similar bromo-nitrobenzoic acid, while Method 2 is based on a method for another halogenated benzoic acid derivative.

ParameterMethod 1: Gradient ElutionMethod 2: Isocratic Elution
Stationary Phase C18, 4.6 x 150 mm, 5 µm particle sizeSymmetry C18, 4.6 x 100 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Elution Mode GradientIsocratic
Gradient Program Time (min)%B
030
1570
2070
2230
2530
Isocratic Composition Not Applicable35% Mobile Phase A : 65% Mobile Phase B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature Ambient (e.g., 25 °C)Not Specified (typically ambient)
Detection Wavelength ~255 nm (or PDA for peak purity)Not Specified (UV detector)
Injection Volume 10 µLNot Specified (typically 5-20 µL)
Diluent Acetonitrile/Water (50:50, v/v)Not Specified (Acetonitrile/Water is a common choice)

Experimental Protocols

Below are the detailed experimental protocols for the two HPLC methods. These protocols are intended as a starting point and may require optimization for specific reaction mixtures.

Method 1: Gradient Elution RP-HPLC

This method is designed to provide good separation of the main analyte from potential impurities with a range of polarities.

1. Instrumentation and Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Sonicator.

  • pH meter.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Formic acid (ACS grade, ~99%).

  • Reference standards for this compound and any known impurities.

  • C18 HPLC column (4.6 x 150 mm, 5 µm).

3. Solution Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

  • Diluent: Prepare a mixture of acetonitrile and water in a 50:50 volume ratio.

  • Standard Solution Preparation:

    • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, then dilute to the mark with diluent and mix.

    • Working Standard Solution (e.g., 50 µg/mL): Dilute the Standard Stock Solution 1 in 10 with the diluent.

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample to an appropriate concentration within the linear range of the method using the diluent. The exact dilution factor will depend on the expected concentration of the analyte.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection: PDA detector scanning from 200-400 nm, or a UV detector set at approximately 255 nm.[1]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    20.0 70
    22.0 30

    | 25.0 | 30 |

Method 2: Isocratic RP-HPLC

This method offers a simpler and potentially faster analysis, suitable for quality control or when the separation of the analyte from a limited number of known impurities is required.

1. Instrumentation and Equipment:

  • As described in Method 1.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Formic acid (ACS grade, ~99%).

  • Reference standards.

  • Symmetry C18 HPLC column (4.6 x 100 mm, 3.5 µm) or equivalent.

3. Solution Preparation:

  • Mobile Phase: Prepare a mixture of 0.1% Formic acid in Water and Acetonitrile in a 35:65 volume ratio.[2] For example, to prepare 1 L of mobile phase, mix 350 mL of 0.1% formic acid in water with 650 mL of acetonitrile. Degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water can be used. The mobile phase itself is often a good choice for a diluent in isocratic methods.

  • Standard and Sample Preparation: Follow the same general procedures as outlined in Method 1, ensuring the final concentrations are within the method's linear range.

4. Chromatographic Conditions:

  • Column: Symmetry C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase: 35% (0.1% Formic Acid in Water) : 65% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL (can be optimized)

  • Column Temperature: Ambient

  • Detection: UV detector at a wavelength appropriate for this compound (e.g., ~230-260 nm).

Method Selection and Workflow

The choice between a gradient and an isocratic method depends on the complexity of the sample matrix. The following workflow can guide the selection process.

HPLC_Method_Selection start Start: Analyze Reaction Mixture complexity Assess Sample Complexity start->complexity method1 Method 1: Gradient Elution (Good for complex mixtures, impurity profiling) complexity->method1 Complex method2 Method 2: Isocratic Elution (Faster, for routine analysis with good separation) complexity->method2 Simple optimize Optimize Method (e.g., gradient slope, mobile phase composition) method1->optimize method2->optimize validate Validate Method (Linearity, Accuracy, Precision) optimize->validate end Routine Analysis validate->end

Caption: Workflow for selecting an appropriate HPLC method.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the analysis of a this compound reaction from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sampling 1. Sample from Reaction Mixture dilution 2. Dilute with Appropriate Diluent sampling->dilution filtration 3. Filter through 0.45 µm Filter dilution->filtration injection 4. Inject onto HPLC System filtration->injection separation 5. Separation on C18 Column injection->separation detection 6. UV/PDA Detection separation->detection integration 7. Peak Integration detection->integration quantification 8. Quantification vs. Reference Standard integration->quantification reporting 9. Report Results quantification->reporting

Caption: General experimental workflow for HPLC analysis.

References

A Comparative Guide to Isomeric Purity Analysis of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control and drug development for substituted benzoic acids. The presence of unwanted positional or chiral isomers can significantly impact the efficacy, safety, and regulatory compliance of pharmaceutical products. This guide provides an objective comparison of the three primary analytical techniques used for isomeric purity analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of each method is evaluated with supporting experimental data, and detailed protocols are provided to assist in method selection and implementation.

At a Glance: HPLC vs. GC vs. CE for Isomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as the most versatile and widely adopted technique due to its robustness and applicability to a broad range of substituted benzoic acids without the need for derivatization.[1][2] Gas Chromatography (GC), while offering high resolution, generally requires a derivatization step to increase the volatility of the polar benzoic acid isomers.[3] Capillary Electrophoresis (CE) excels in providing high-efficiency separations with minimal solvent consumption, making it a fast and "green" alternative, particularly for charged isomers.[4][5]

Quantitative Performance Comparison

The following tables summarize the typical performance parameters for HPLC, GC, and CE in the analysis of substituted benzoic acid isomers. It is important to note that these values are representative and can vary depending on the specific isomers, instrumentation, and method conditions.

Table 1: Performance Characteristics for Positional Isomer Analysis

ParameterHPLC-UV[6]GC-MS (with Derivatization)[7][8]CE-UV[9]
Linearity Range 5 - 200 µg/mL1 - 100 ng/g0.1 - 10 mM
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL1 - 10 ng/g~4 µM
Limit of Quantitation (LOQ) 0.1 - 1.5 µg/mL1 - 10 ng/gNot Reported
Precision (%RSD) < 2%< 10%< 5%
Analysis Time 10 - 30 min15 - 40 min5 - 20 min

Table 2: Performance Characteristics for Chiral Isomer (Enantiomer) Analysis

ParameterChiral HPLC-UV[10][11]
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Resolution (Rs) > 1.5

Experimental Protocols

Detailed methodologies are crucial for the successful separation of substituted benzoic acid isomers. Below are representative protocols for HPLC, GC, and CE.

High-Performance Liquid Chromatography (HPLC) Protocol for Positional Isomers

This method is suitable for the simultaneous determination of positional isomers of substituted benzoic acids, such as aminobenzoic acids.[12]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).[6][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at a wavelength appropriate for the specific isomers (e.g., 254 nm).[13]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Positional Isomers

This protocol is suitable for the analysis of volatile or semi-volatile substituted benzoic acid isomers after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

  • Derivatization (Silylation):

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[14]

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Capillary Electrophoresis (CE) Protocol for Positional Isomers

This method is effective for the rapid separation of charged positional isomers.

  • Instrumentation: Capillary electrophoresis system with a UV-Vis or DAD detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm ID, 50 cm total length, 40 cm effective length).

    • Background Electrolyte (BGE): 20 mM sodium borate buffer at pH 9.0.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Sample Preparation: Dissolve the sample in the BGE or water to a known concentration.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental processes and aid in selecting the appropriate technique, the following diagrams illustrate the typical workflows and a logical decision-making framework.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration HPLC HPLC System (Pump, Autosampler, Column, Detector) Filtration->HPLC Separation Isocratic or Gradient Elution HPLC->Separation Detection UV/DAD Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Purity Report Integration->Report

HPLC Analysis Workflow for Isomeric Purity.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GCMS GC-MS System (Injector, Column, MS Detector) Derivatization->GCMS Separation Temperature Programmed Separation GCMS->Separation Detection Mass Spectrometry Detection Separation->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram Integration Peak Integration & Spectral Analysis Chromatogram->Integration Report Purity Report Integration->Report

GC-MS Analysis Workflow for Isomeric Purity.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution in BGE CE CE System (Capillary, Power Supply, Detector) Sample->CE Separation Electrophoretic Separation CE->Separation Detection UV/DAD Detection Separation->Detection Electropherogram Electropherogram Generation Detection->Electropherogram Integration Peak Integration & Quantification Electropherogram->Integration Report Purity Report Integration->Report Decision_Tree Start Start: Isomeric Purity Analysis of Substituted Benzoic Acids IsomersType Type of Isomers? Start->IsomersType Positional Positional Isomers IsomersType->Positional Positional Chiral Chiral (Enantiomers) IsomersType->Chiral Chiral Volatility Are Isomers Volatile & Thermally Stable? Positional->Volatility UseChiralHPLC Use Chiral HPLC Chiral->UseChiralHPLC YesVolatile Yes Volatility->YesVolatile Yes NoVolatile No Volatility->NoVolatile No UseGC Consider GC (with Derivatization) YesVolatile->UseGC Charged Are Isomers Charged? NoVolatile->Charged YesCharged Yes Charged->YesCharged Yes NoCharged No Charged->NoCharged No UseCE Consider CE YesCharged->UseCE UseHPLC Use HPLC NoCharged->UseHPLC

References

A Comparative Spectroscopic Analysis of 2-Halobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-halobenzoic acid isomers, namely 2-fluorobenzoic acid, 2-chlorobenzoic acid, 2-bromobenzoic acid, and 2-iodobenzoic acid. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their characteristics using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document presents key experimental data in comparative tables, outlines detailed experimental protocols, and visualizes the analytical workflow.

Introduction

The 2-halobenzoic acids are a group of ortho-substituted aromatic carboxylic acids. The nature of the halogen substituent significantly influences the electronic environment of the benzene ring and the carboxylic acid group, leading to distinct spectroscopic properties. Understanding these differences is crucial for structural elucidation, quality control, and the development of analytical methods for these and related compounds. This guide will explore these differences through a comparative analysis of their IR, NMR, and MS data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the four 2-halobenzoic acid isomers.

Infrared (IR) Spectroscopy Data

The IR spectra of these compounds are characterized by absorptions corresponding to the O-H and C=O stretching of the carboxylic acid group, C-H and C=C stretching of the aromatic ring, and the C-X (halogen) stretching.

Functional Group 2-Fluorobenzoic Acid (cm⁻¹) ** 2-Chlorobenzoic Acid (cm⁻¹) [1] 2-Bromobenzoic Acid (cm⁻¹) 2-Iodobenzoic Acid (cm⁻¹) **[2]
O-H Stretch (Carboxylic Acid)~3000 (broad)~3000 (broad)~3000 (broad)~3000 (broad)
C-H Stretch (Aromatic)~3100~3070~3060~3050
C=O Stretch (Carboxylic Acid)~1700~1668~16901710-1780
C=C Stretch (Aromatic)~1600, ~1480~1590, ~1470~1580, ~1460~1570, ~1450
C-F Stretch~1230---
C-Cl Stretch-~750--
C-Br Stretch--~660-
C-I Stretch---~640
¹H NMR Spectroscopy Data

The ¹H NMR spectra show signals for the carboxylic acid proton and the four aromatic protons. The chemical shifts and coupling patterns are influenced by the electronegativity and size of the halogen substituent. Data is presented for spectra recorded in DMSO-d₆.

Proton 2-Fluorobenzoic Acid (ppm) 2-Chlorobenzoic Acid (ppm) [3]2-Bromobenzoic Acid (ppm) 2-Iodobenzoic Acid (ppm)
-COOH~13.1~13.43~13.3~13.5
Aromatic H~7.2-8.07.44-7.817.3-7.97.2-8.1

Note: The aromatic region for these ortho-substituted isomers typically presents as a complex multiplet pattern due to overlapping signals and varying coupling constants.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectra provide information on the carbon framework. The chemical shift of the carbon directly attached to the halogen (C2) is particularly sensitive to the nature of the halogen. Data is presented for spectra recorded in CDCl₃.

Carbon 2-Fluorobenzoic Acid (ppm) 2-Chlorobenzoic Acid (ppm) [3][4]2-Bromobenzoic Acid (ppm) 2-Iodobenzoic Acid (ppm) [3][5]
C=O~169.0171.09~170.0~170.5
C1 (-COOH)~120.0 (d)128.46~133.0141.8
C2 (-X)~162.0 (d)134.83~123.095.0
C3~117.0 (d)126.75~128.0128.4
C4~134.0132.54~133.0132.9
C5~125.0131.56~132.0130.9
C6~132.0133.65~135.0134.5

(d) indicates a doublet due to C-F coupling.

Mass Spectrometry (EI-MS) Data

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) and characteristic isotopic patterns for chlorine and bromine are key features.

Isomer Molecular Formula Molecular Weight ( g/mol ) Key m/z Fragments
2-Fluorobenzoic AcidC₇H₅FO₂140.11140 (M⁺), 123, 95[6][7]
2-Chlorobenzoic AcidC₇H₅ClO₂156.57156/158 (M⁺, ~3:1), 139/141, 111[5][8]
2-Bromobenzoic AcidC₇H₅BrO₂201.02200/202 (M⁺, ~1:1), 183/185, 155/157, 76[9]
2-Iodobenzoic AcidC₇H₅IO₂248.02248 (M⁺), 231, 104, 76[3][10]

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid 2-halobenzoic acid samples.

Method: Potassium Bromide (KBr) Pellet Method [11][12]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the 2-halobenzoic acid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure a homogenous distribution and reduce particle size.

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes.

    • Carefully release the pressure and retrieve the transparent or translucent KBr pellet containing the sample.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

    • Process the resulting spectrum to identify the wavenumbers of key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the 2-halobenzoic acid isomers.

Method: Solution-State NMR [13][14][15]

  • Sample Preparation:

    • Weigh 5-10 mg of the 2-halobenzoic acid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial.

    • Agitate the vial to dissolve the sample completely.

    • Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • The instrument's software is used to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the 2-halobenzoic acid isomers.

Method: Electron Ionization (EI) Mass Spectrometry [16]

  • Sample Introduction:

    • For volatile and thermally stable compounds like the 2-halobenzoic acids, a Gas Chromatography (GC-MS) system is commonly used for sample introduction.

    • A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

    • The sample is vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

    • Alternatively, a direct insertion probe can be used to introduce the solid sample directly into the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

    • Excess energy from the ionization process leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Mass Analysis and Detection:

    • The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the process of electron ionization.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output & Interpretation Sample 2-Halobenzoic Acid Isomer Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS IR FTIR Spectrometer Prep_IR->IR NMR NMR Spectrometer Prep_NMR->NMR MS GC-MS System Prep_MS->MS Data_IR IR Spectrum (Absorbance vs. Wavenumber) IR->Data_IR Data_NMR NMR Spectrum (Intensity vs. Chemical Shift) NMR->Data_NMR Data_MS Mass Spectrum (Intensity vs. m/z) MS->Data_MS

Caption: General workflow for the spectroscopic analysis of 2-halobenzoic acids.

Electron_Ionization_Process cluster_source EI Ion Source (70 eV) cluster_output Output Ions Molecule Gaseous Analyte (M) Ionization Ionization Event Molecule->Ionization ElectronBeam Electron Beam (e⁻) ElectronBeam->Ionization MolecularIon Molecular Ion (M⁺) Ionization->MolecularIon + 2e⁻ FragmentIons Fragment Ions (F₁⁺, F₂⁺, ...) MolecularIon->FragmentIons Fragmentation

Caption: Schematic of the Electron Ionization (EI) process in mass spectrometry.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-chlorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2-Bromo-6-chlorobenzoic acid is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is essential to mitigate the risks associated with handling this compound, which is toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves
Eye Protection Safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Protection Approved mask or respirator (if dust is present)[3]

All handling of this compound for disposal should be conducted within a chemical fume hood to minimize inhalation exposure.[3]

II. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] This ensures that the compound is managed in an environmentally responsible and compliant manner.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound and any grossly contaminated materials (e.g., weighing paper, stir bars) in a dedicated, clearly labeled, and tightly sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container designated for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 2: Managing Contaminated Labware and Packaging

  • Triple Rinsing: Containers that held this compound can be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) to remove residual chemical.[1][2] The rinsate must be collected and disposed of as hazardous waste.

  • Disposal of Rinsed Containers: Once triple-rinsed, the containers can be offered for recycling or reconditioning.[1][2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of according to institutional guidelines.[1][2]

Step 3: Handling Spills and Accidental Releases In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[3]

  • Absorption: For small spills, use an inert absorbent material such as sand or vermiculite to absorb the chemical.[3]

  • Collection: Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area thoroughly.

Step 4: Arranging for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the collected waste.

  • The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][2]

Prohibited Disposal Methods:

  • DO NOT discharge this compound or its solutions into the sewer system.[1][2]

  • DO NOT dispose of this chemical in regular trash.

  • DO NOT allow the chemical to contaminate water, foodstuffs, feed, or seed.[1][2]

III. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

cluster_start cluster_type cluster_solid cluster_liquid cluster_packaging cluster_end start This compound Waste is_solid Solid Waste? start->is_solid is_container Empty Container? start->is_container solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Halogenated Liquid Waste Container is_solid->liquid_container No (Liquid) spill Spill? solid_container->spill end Arrange for Professional Disposal (Licensed Chemical Waste Facility) solid_container->end absorb Absorb with Inert Material spill->absorb Yes spill->end No absorb->solid_container liquid_container->end triple_rinse Triple Rinse Container is_container->triple_rinse Yes collect_rinsate Collect Rinsate as Liquid Waste triple_rinse->collect_rinsate recycle Recycle or Recondition Punctured Container triple_rinse->recycle collect_rinsate->liquid_container

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-6-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Bromo-6-chlorobenzoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include:

  • Toxicity: Toxic if swallowed.[1]

  • Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Issues: May cause respiratory irritation.[1][2]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3][4][5]Protects against splashes and dust particles that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3]Prevents skin contact which can lead to irritation.
Body Protection Laboratory coat or chemical-resistant apron.[3][4]Protects skin and clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a certified chemical fume hood.[6][7]Minimizes the inhalation of dust or vapors that can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to ensure safety.

  • Preparation and Engineering Controls :

    • Always handle this compound within a properly functioning chemical fume hood to control dust and vapors.[6][7]

    • Ensure an eyewash station and emergency shower are readily accessible.[8]

    • Keep spill cleanup materials, such as a chemical absorbent kit, available in the immediate work area.

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Chemical Handling :

    • Avoid generating dust when weighing or transferring the solid.

    • Use non-sparking tools for handling larger quantities.[9]

    • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[10][11]

    • Do not eat, drink, or smoke in the handling area.[10]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[10]

    • Decontaminate the work surface after the procedure is complete.

    • Remove and properly dispose of gloves and any other contaminated disposable PPE.

    • Contaminated clothing should be removed and washed before reuse.[10]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : As a halogenated organic compound, all waste containing this compound must be segregated into a designated "halogenated organic waste" container.[12][13] Do not mix with non-halogenated waste.[14]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal Method : Halogenated organic waste is typically disposed of via incineration at a licensed hazardous waste facility.[12][14] Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.

  • Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as halogenated organic waste. The rinsed container can then be disposed of according to institutional guidelines.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Assemble Required PPE prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 handle1 Don PPE prep3->handle1 Proceed to Handling handle2 Weigh/Transfer Chemical in Fume Hood handle1->handle2 handle3 Perform Experiment handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Work Area handle4->clean1 Proceed to Cleanup clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.